Pai-2
説明
特性
IUPAC Name |
N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Intracellular Landscape of Plasminogen Activator Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Intracellular PAI-2
Core Intracellular Functions of this compound
Modulation of Apoptosis
Interaction with the Ubiquitin-Proteasome System
Regulation of Inflammatory Signaling
Quantitative Data
| Interaction | Method | Quantitative Value | Cell Type/System | Reference |
| uPA-PAI-2 complex with LRP | Surface Plasmon Resonance | Kd = 36 nM | In vitro | [1] |
| This compound with 20S Proteasome | In vitro activity assay | Inhibition of chymotrypsin-like activity | Purified proteins | [7] |
| Cellular Process | Experimental Condition | Quantitative Effect | Cell Type | Reference |
| Apoptosis | TNF-α treatment | Protection from apoptosis (specific percentage varies with this compound expression level) | HeLa cells | [8] |
| Apoptosis | Combined treatment with anti-TNF-α antibody and MG-132 | Apoptotic rate of 68.31 ± 4.15% | K562 cells | [9] |
| Apoptosis | Combined treatment with anti-TNF-α antibody and MG-132 | Apoptotic rate of 72.38 ± 2.57% | K562-ADM cells | [9] |
| Apoptosis | Combined treatment with anti-TNF-α antibody and MG-132 | Apoptotic rate of 78.65 ± 3.72% | HL-60 cells | [9] |
Signaling Pathways and Molecular Interactions
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Association of Plasminogen Activator Inhibitor Type 2 (this compound) with Proteasome within Endothelial Cells Activated with Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasminogen activator inhibitor type 2 inhibits tumor necrosis factor alpha-induced apoptosis. Evidence for an alternate biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor necrosis factor-α enhances apoptosis induced by nuclear factor-κB inhibition in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Plasminogen Activator Inhibitor-2 (PAI-2): A Technical Guide to its Function in Fibrinolysis and Coagulation
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to PAI-2 (SERPINB2)
The Role of this compound in Fibrinolysis
Mechanism of Inhibition
Interaction with Fibrin (B1330869)
The Role of this compound in Coagulation
Quantitative Data on this compound
| Condition | This compound Plasma Concentration (ng/mL) | Reference(s) |
| Healthy, Non-Pregnant | < 15 (Often undetectable) | [11] |
| Normal Pregnancy (at term) | ~250 - 260 | [1][12][13] |
| Severe Preeclampsia | Significantly lower than normal pregnancy (~186) | [14] |
| Hematological Malignancies (MPS-related) | Elevated above normal |
| Target Protease | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Urokinase-type Plasminogen Activator (uPA) | 2.4 - 2.8 x 10⁶ | [1][4][5][10] |
| Two-Chain Tissue-type Plasminogen Activator (tPA) | 0.7 x 10⁵ - 1.2 x 10⁴ | [1][5] |
Signaling Pathways and Logical Relationships
Key Intracellular Functions of this compound
Detailed Experimental Protocols
Fibrin Clot Lysis Assay
-
Methodology:
-
Clot Formation: Add a mixture of fibrinogen and plasminogen to each well, followed by the plasminogen activator. Initiate clotting by adding thrombin to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance (e.g., at 405 nm) at regular intervals (e.g., every 5 minutes) for several hours.
Co-immunoprecipitation of this compound and Proteasome
-
Methodology:
-
Cell Lysis: Culture and lyse cells (e.g., TNF-α stimulated endothelial cells) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Detection: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody against the prey protein (e.g., anti-proteasome β1 subunit).[10]
-
Clinical and Therapeutic Implications
Conclusion
References
- 1. Plasminogen activator inhibitor type 2 inhibits tumor necrosis factor alpha-induced apoptosis. Evidence for an alternate biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SERPINB2 is regulated by dynamic interactions with pause-release proteins and enhancer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SerpinB2 (this compound) Modulates Proteostasis via Binding Misfolded Proteins and Promotion of Cytoprotective Inclusion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SERPINB2 serpin family B member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Transglutaminase 2 promotes both caspase-dependent and caspase-independent apoptotic cell death via the calpain/Bax protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transglutaminase 2 Promotes Both Caspase-dependent and Caspase-independent Apoptotic Cell Death via the Calpain/Bax Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role and Clinical Implications of the Retinoblastoma (RB)-E2F Pathway in Gastric Cancer [frontiersin.org]
- 10. Association of Plasminogen Activator Inhibitor Type 2 (this compound) with Proteasome within Endothelial Cells Activated with Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Ubiquitin-Proteasome System in Apoptosis and Apoptotic Cell Clearance [frontiersin.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. SerpinB2 (this compound) Modulates Proteostasis via Binding Misfolded Proteins and Promotion of Cytoprotective Inclusion Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transglutaminase 2 suppresses apoptosis by modulating caspase 3 and NF-kappaB activity in hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing the Dual Personas of PAI-2: A Technical Guide to its Extracellular and Intracellular Forms
For Immediate Release
This guide summarizes key quantitative data, outlines detailed experimental protocols for their study, and provides visual representations of the complex signaling pathways involved.
Core Distinctions: A Tale of Two PAI-2 Isoforms
Quantitative Comparison of this compound Isoforms
| Property | Intracellular this compound | Extracellular this compound |
| Molecular Weight | ~47 kDa | ~60 kDa |
| Glycosylation | Non-glycosylated | Glycosylated |
| Cellular Location | Primarily cytoplasm | Secreted into the extracellular space |
| Secretion Efficiency | Low (inefficient signal sequence) | High (when expressed with an artificial signal sequence) |
| Parameter | Intracellular this compound | Extracellular this compound |
| Second-order rate constant for uPA inhibition (M⁻¹s⁻¹) | 2.4 - 2.7 x 10⁶ | 2.4 - 2.7 x 10⁶ |
| Second-order rate constant for two-chain tPA inhibition (M⁻¹s⁻¹) | 2.5 - 2.7 x 10⁵ | 2.5 - 2.7 x 10⁵ |
| Second-order rate constant for single-chain tPA inhibition (M⁻¹s⁻¹) | 0.8 - 1.2 x 10⁴ | 0.8 - 1.2 x 10⁴ |
| Binding to Vitronectin | No | No |
| Binding Affinity of uPA-PAI-2 complex to LRP (KD) | 36 nM | 36 nM |
Data compiled from Mikus et al., 1993 and Nykjaer et al., 1997.[3]
| Condition | This compound Concentration |
| Plasma of non-pregnant women | Below detection limit (~10 ng/mL) |
| Plasma at term of pregnancy | ~260 ng/mL |
Data from Kruithof et al., 1987.[4]
Functional Divergence: More Than Just Location
Extracellular this compound: The Guardian of the Pericellular Space
Intracellular this compound: An Enigmatic Cytoplasmic Player
Experimental Protocols for this compound Analysis
Cell Fractionation to Separate Intracellular and Extracellular this compound
This protocol allows for the separation of cytoplasmic and secreted proteins for subsequent analysis.
Workflow:
Detailed Method:
-
Cell Culture: Culture cells of interest (e.g., monocytes, cancer cell lines) to desired confluency.
-
Collection of Extracellular Fraction: Carefully aspirate the conditioned culture medium. Centrifuge the medium at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Transfer the supernatant to a new tube; this is the extracellular fraction.
-
Cell Lysis: Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of hypotonic lysis buffer containing protease inhibitors. Incubate on ice for 15-30 minutes.
-
Homogenization: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Homogenize using a Dounce homogenizer or by passing the lysate through a fine-gauge needle.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Collection of Intracellular Fraction: Transfer the supernatant to a new tube. This fraction contains the cytoplasm and is the intracellular fraction.
SDS-PAGE and Western Blotting for this compound Detection
Detailed Method:
-
Sample Preparation: Mix protein samples (from cell fractionation) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and perform electrophoresis to separate the proteins based on size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Detailed Method:
-
Chip Preparation: Immobilize the ligand (e.g., LRP) onto a sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte bound to the ligand.
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
References
- 1. Deficiency of Plasminogen Activator Inhibitor-2 Results in Accelerated Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficiency of the uncleaved secretion signal in the plasminogen activator inhibitor type 2 protein can be enhanced by point mutations that increase its hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasminogen-activator inhibitor type 2 (this compound) is a spontaneously polymerising SERPIN. Biochemical characterisation of the recombinant intracellular and extracellular forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The urokinase/PAI-2 complex: a new high affinity ligand for the endocytosis receptor low density lipoprotein receptor-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The distribution of the secreted and intracellular forms of plasminogen activator inhibitor 2 (this compound) in human peripheral blood monocytes is modulated by serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular polymerization of the serpin plasminogen activator inhibitor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
PAI-2 Expression in Response to Inflammatory Stimuli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Signaling Pathways in PAI-2 Induction
LPS/TLR4 Signaling Pathway
TNF-α Signaling Pathway
Quantitative Data on this compound Induction
| Cell Type | Stimulus | Concentration | Time (hours) | Fold Increase in this compound mRNA |
| RAW 264.7 | LPS | 0.1 ng/mL | 2 | ~6-fold |
| THP-1 | LPS | 100 ng/mL | 8 | Not specified, but significant induction |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 100 ng/mL | 6 | Not specified, but significant induction |
| Cell Type | Stimulus | Concentration | Time (hours) | This compound Protein Level |
| THP-1 Macrophages | LPS | 100 ng/mL | 8 | Significant increase in intracellular this compound |
| U937 Macrophages | LPS | 100 ng/mL | 4 | Significant increase in intracellular this compound |
| Human Monocytes | LPS | Not specified | 24 | Upregulation of this compound synthesis |
Experimental Protocols
Macrophage Culture and Stimulation
This protocol describes the differentiation of THP-1 monocytes into macrophages and their subsequent stimulation with LPS.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed the cells in culture plates at a density of 1 x 10^6 cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. The cells will become adherent and exhibit a macrophage-like morphology.
-
After differentiation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh RPMI-1640 with 10% FBS.
-
Allow the cells to rest for 24 hours before stimulation.
-
Prepare a stock solution of LPS in sterile PBS.
-
Stimulate the macrophages by adding LPS to the culture medium at the desired final concentration (e.g., 100 ng/mL).
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours) before harvesting the cells for analysis.
RNA Isolation and RT-qPCR for this compound mRNA Quantification
Materials:
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR system
Procedure:
-
RNA Isolation:
-
Lyse the stimulated and control macrophages using the lysis buffer from the RNA isolation kit.
-
Follow the manufacturer's protocol for RNA purification. This typically involves phase separation with chloroform (B151607) (for TRIzol) or binding to a silica (B1680970) membrane (for column-based kits).[11]
-
Elute the RNA in RNase-free water.
-
-
DNase Treatment:
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Run the qPCR on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
Western Blot for Intracellular this compound Protein Detection
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the stimulated and control macrophages with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Sandwich ELISA for Secreted this compound Quantification
Materials:
-
96-well microplate
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating:
-
Blocking:
-
Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.[14]
-
-
Sample and Standard Incubation:
-
Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation:
-
Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate and Substrate Reaction:
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate. Incubate in the dark until color develops.[15]
-
-
Measurement:
-
Add the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Conclusion
References
- 1. Regulation of the plasminogen activator inhibitor-2 (this compound) gene in murine macrophages. Demonstration of a novel pattern of responsiveness to bacterial endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Quantitative analysis of immune-mediated stimulation of tumor necrosis factor-alpha in macrophages measured at the level of mRNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Basics: RNA Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
The Dual Role of Plasminogen Activator Inhibitor-2 (PAI-2) in Apoptosis and Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: PAI-2's Impact on Apoptosis and Cell Viability
| Cell Line | Treatment | This compound Status | Outcome Measure | Result | Reference |
| HeLa | TNF-α | Stably transfected with this compound cDNA | Apoptosis | Protected from TNF-α-induced apoptosis | [3] |
| HeLa | TNF-α | Different clones with varying this compound expression | Sensitivity to TNF-α | Inversely correlated with this compound expression level | [3] |
| PC3 (Prostate Cancer) | 213Bi-PAI2 (5.0 µCi) | - | Apoptosis (TUNEL assay) | 90.2 ± 8.4% TUNEL-positive cells | [4] |
| PC3 (Prostate Cancer) | 213Bi-BSA (control) | - | Apoptosis (TUNEL assay) | 8.6 ± 3.5% TUNEL-positive cells | [4] |
| PC3 (Prostate Cancer) | cDTPA-PAI2 (control) | - | Apoptosis (TUNEL assay) | 4.2 ± 2.2% TUNEL-positive cells | [4] |
| PC3 (Prostate Cancer) | No treatment | - | Apoptosis (TUNEL assay) | 2.1 ± 0.5% TUNEL-positive cells | [4] |
| Cell Line | Treatment | This compound Status | Outcome Measure | Result | Reference |
| PC3 (Prostate Cancer) | 213Bi-PAI2 (10 µCi) | - | Cell Survival (MTS assay) | 10% cell survival | [4] |
| PC3 (Prostate Cancer) | 213Bi-BSA (10 µCi, control) | - | Cell Survival (MTS assay) | 92% cell survival | [4] |
| LN3 (uPA-negative cancer cell line) | 213Bi-PAI2 (7.5 µCi) | - | Cell Survival (MTS assay) | >85% cell survival | [4] |
Core Mechanisms of this compound in Apoptosis and Cell Survival
Inhibition of TNF-α-Induced Apoptosis
Signaling Pathway: TNF-α-Induced Apoptosis
Interaction with the Proteasome
Modulation of the NF-κB Signaling Pathway
Signaling Pathway: NF-κB Activation
Caption: The canonical NF-κB signaling pathway leading to gene expression.
Experimental Protocols
Stable Transfection of this compound
General Protocol:
-
Selection: Culture the transfected cells in a medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance). This will eliminate non-transfected cells.
-
Clonal Isolation: Isolate individual antibiotic-resistant colonies and expand them to establish clonal cell lines.
Experimental Workflow: Stable Transfection
Western Blotting for Apoptotic Markers
General Protocol:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells.
General Protocol:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, the signal can be detected directly.
-
Analysis: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.
Co-Immunoprecipitation (Co-IP)
General Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners (e.g., proteasome subunits).
Conclusion
References
- 1. Plasminogen activator inhibitor 2 (PAI2) inhibits invasive potential of hepatocellular carcinoma cells in vitro via uPA- and RB/E2F1-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deficiency of Plasminogen Activator Inhibitor-2 Results in Accelerated Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen activator inhibitor type 2 inhibits tumor necrosis factor alpha-induced apoptosis. Evidence for an alternate biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF-alpha activates at least two apoptotic signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of Plasminogen Activator Inhibitor Type 2 (this compound) with Proteasome within Endothelial Cells Activated with Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Suicide Inhibition of Urokinase by Plasminogen Activator Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: A Suicide Embrace
-
Irreversible Complex Formation: This translocation distorts the active site of uPA, leading to the formation of a stable, inactive 1:1 molar complex.[1] This complex is resistant to dissociation, effectively removing active uPA from the biological system.
Quantitative Analysis of the PAI-2:uPA Interaction
| Parameter | Value | Condition | Reference |
| Second-Order Rate Constant (k) | 2.0 x 105 M-1s-1 | Inhibition of two-chain u-PA by low-Mr this compound | [2] |
| Inactivation Constant (KI) | 60-80 pM | Cell-surface uPA:this compound complex formation | [3] |
| Inactivation Rate Constant (kinact) | 0.32-0.47 min-1 | Cell-surface uPA:this compound complex formation at 37°C | [3] |
| Dissociation Constant (KD) of uPA-PAI-2 complex for LRP | 36 nM | Interaction with Low-Density Lipoprotein Receptor-related Protein | [4] |
Experimental Protocols
Protocol 1: Analysis of uPA-PAI-2 Complex Formation by SDS-PAGE
Materials:
-
Purified recombinant human uPA
-
Phosphate-buffered saline (PBS), pH 7.4
-
2X non-reducing SDS-PAGE sample buffer
-
Polyacrylamide gels (e.g., 10% or 12%)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 40% methanol (B129727) in water)
Procedure:
-
Stop the reaction by adding an equal volume of 2X non-reducing SDS-PAGE sample buffer to each tube. Do not heat the samples, as this can disrupt the complex.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until the protein bands are clearly visible against a clear background.
Protocol 2: Kinetic Analysis of uPA Inhibition by this compound using a Chromogenic Substrate
Materials:
-
Purified active human uPA
-
Chromogenic uPA substrate (e.g., Spectrozyme® UK)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide-based substrates)
Procedure:
-
In a 96-well microplate, add a fixed concentration of uPA to each well.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance over time using a microplate reader in kinetic mode.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis of uPA-PAI-2 Interaction with LRP
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified LRP
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization: Immobilize LRP onto the surface of a sensor chip using standard amine coupling chemistry.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using a short pulse of the regeneration solution to remove the bound complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
Visualizing the Molecular Pathways
Conclusion
References
- 1. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of tissue-type and urokinase-type plasminogen activator by plasminogen-activator inhibitor type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 4. The urokinase/PAI-2 complex: a new high affinity ligand for the endocytosis receptor low density lipoprotein receptor-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Plasminogen Activator Inhibitor-2 (PAI-2/SERPINB2) as a Downstream Transcriptional Target of p53
Audience: Researchers, scientists, and drug development professionals.
The p53-PAI-2 Signaling Pathway
Experimental Evidence and Validation
Quantitative Data Summary
| Experiment Type | Cell Line Context | Observation | Reference |
| Gene Expression Analysis | Breast Cancer Cells (Kindlin-2 KO) | Significant increase in SERPINB2 expression levels | [9] |
| Functional Assays | Breast Cancer Cells | The p53-SERPINB2 axis is required for cellular senescence | [9] |
| General Observation | Multiple Cancer Types | SERPINB2 is identified as a direct target of p53 | [8] |
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to confirm the direct physical binding of a transcription factor to a specific DNA sequence within the chromatin context of living cells.[10] In this case, ChIP is used to demonstrate that p53 binds to the promoter region of the SERPINB2 gene.
-
Cell Culture and Cross-linking: Culture cells (e.g., breast cancer cell lines) to ~80-90% confluency. Induce p53 expression if necessary (e.g., using DNA damaging agents). Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an appropriate amount of anti-p53 antibody (e.g., DO-1).[11] Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-links: Add NaCl to the eluate and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specifically designed to amplify the p53 response element region within the SERPINB2 promoter. A significant enrichment compared to an isotype control antibody or a negative control genomic region confirms binding.
Dual-Luciferase Reporter Assay
This assay is a powerful tool for quantifying the ability of a transcription factor to activate a specific promoter sequence.[12][13] It involves cloning the SERPINB2 promoter region upstream of a firefly luciferase reporter gene.[14] Increased luciferase activity upon p53 expression confirms that p53 functionally activates the promoter.
-
Vector Construction: Amplify the putative promoter region of the human SERPINB2 gene containing the p53RE and clone it into a promoterless firefly luciferase reporter vector (e.g., pGL3-Basic).
-
Cell Culture and Transfection: Plate cells (e.g., p53-null H1299 cells) in 24-well plates.[15] Co-transfect the cells using a suitable transfection reagent with the following plasmids:
-
Incubation: Incubate the transfected cells for 24 to 48 hours to allow for plasmid expression.
-
Cell Lysis: Wash the cells with PBS and add 1x Passive Lysis Buffer.[17] Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (containing the firefly luciferase substrate) and measure the luminescence (Firefly activity).[17]
-
Add 100 µL of Stop & Glo® Reagent. This quenches the firefly reaction and provides the substrate for the Renilla luciferase. Measure the luminescence again (Renilla activity).[17]
-
-
Data Analysis: For each sample, calculate the ratio of the Firefly luminescence reading to the Renilla luminescence reading. A significantly higher ratio in cells co-transfected with p53 compared to control cells (transfected with an empty vector) indicates that p53 activates the SERPINB2 promoter.
Conclusion and Future Directions
References
- 1. Transcriptional Regulation by P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senescence Regulation by the p53 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of p53: a collaboration between Mdm2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative binding of p53 to its promoter and DNA recognition elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SERPINB2, an Early Responsive Gene to Epigallocatechin Gallate, Inhibits Migration and Promotes Apoptosis in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Kindlin2-p53-SerpinB2 signaling axis is required for cellular senescence in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. opentrons.com [opentrons.com]
- 13. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Plasminogen Activator Inhibitor-1 Expression by Tumor Suppressor Protein p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 17. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for PAI-2 ELISA Kit for Human Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Assay Principle
Data Presentation
Standard Curve Data
A typical standard curve is generated by plotting the mean absorbance at 450 nm for each standard concentration on the y-axis against the corresponding concentration in ng/mL on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for accurate data analysis.[2]
| Standard Concentration (ng/mL) | Mean Optical Density (450 nm) |
| 100 | 2.458 |
| 50 | 1.789 |
| 25 | 1.023 |
| 12.5 | 0.567 |
| 6.25 | 0.312 |
| 3.125 | 0.189 |
| 1.563 | 0.115 |
| 0 (Blank) | 0.052 |
Note: The data presented in this table is for illustrative purposes only. A new standard curve must be generated for each assay.
Assay Performance Characteristics
Intra-Assay Precision:
| Sample | Number of Replicates | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | CV (%) |
| 1 | 20 | 10.5 | 0.63 | 6.0 |
| 2 | 20 | 45.2 | 2.48 | 5.5 |
| 3 | 20 | 80.1 | 4.16 | 5.2 |
Inter-Assay Precision:
| Sample | Number of Assays | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | CV (%) |
| 1 | 20 | 11.2 | 0.89 | 7.9 |
| 2 | 20 | 46.8 | 3.51 | 7.5 |
| 3 | 20 | 82.5 | 6.27 | 7.6 |
Signaling Pathway and Experimental Workflow
PAI-2/uPA/uPAR Signaling and Internalization Pathway
This compound ELISA Experimental Workflow
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to the final working concentration.
-
Streptavidin-HRP (1X): Dilute the concentrated streptavidin-HRP to its working concentration with the provided HRP diluent.
Sample Preparation
-
Plasma Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.
-
Centrifugation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat. Aliquot the plasma into clean polypropylene (B1209903) tubes.
-
Storage: For immediate use, store plasma at 2-8°C. For long-term storage, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: Before the assay, thaw frozen plasma samples on ice and centrifuge again to remove any precipitates. Dilute the plasma samples with the standard diluent. The recommended dilution factor may vary, but a starting dilution of 1:2 to 1:10 is often appropriate. A pilot experiment is recommended to determine the optimal dilution for your specific samples to ensure the absorbance values fall within the linear range of the standard curve.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Cover the plate and incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of 1X Wash Buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add 100 µL of the 1X Biotinylated Detection Antibody to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the 1X Streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as described in step 4.
-
Add 90 µL of TMB Substrate solution to each well.
-
Cover the plate and incubate for 15-30 minutes at 37°C in the dark. Monitor the color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density of each well within 15 minutes at 450 nm using a microplate reader.
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate Standard Curve: Subtract the mean absorbance of the blank (0 ng/mL standard) from the mean absorbance of all other standards and samples. Plot the mean blank-corrected absorbance values for the standards on the y-axis versus their corresponding concentrations on the x-axis. Use a computer software with a four-parameter logistic (4-PL) curve-fitting algorithm to generate the standard curve.[2][7]
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. ELISA Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. salimetrics.com [salimetrics.com]
- 4. Glossary of terms for ELISA | Abcam [abcam.com]
- 5. The precision analysis of Enzyme-linked immunosorbent assay kits - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 6. Human PAI2(Plasminogen Activator Inhibitor 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. bosterbio.com [bosterbio.com]
Protocol for PAI-2 Western Blotting in Cell Lysates
Application Note for Researchers, Scientists, and Drug Development Professionals
I. Experimental Principles
II. Data Presentation
Table 1: Recommended Antibody Dilutions and Protein Loading
| Parameter | Recommendation |
| Primary Antibody Dilution | 1:500 - 1:2000 |
| Secondary Antibody Dilution | 1:1000 - 1:10000 |
| Total Protein Load per Lane | 15 - 50 µg |
Table 2: SDS-PAGE Gel Recommendations for PAI-2 Detection
| This compound Molecular Weight | Recommended Acrylamide % |
| ~47 kDa (un-glycosylated) | 10% or 12% |
| ~60-72 kDa (glycosylated) | 8% or 10% |
III. Experimental Protocols
A. Cell Lysate Preparation
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below) supplemented with protease and phosphatase inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Microcentrifuge
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh protease and phosphatase inhibitors just before use.
Procedure:
-
For Adherent Cells: a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish). c. Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
For Suspension Cells: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the pellet in ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-cooled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the lysate at -80°C for long-term use.
B. SDS-PAGE and Protein Transfer
Materials:
-
Protein lysate
-
Laemmli sample buffer (2x or 4x)
-
Polyacrylamide gels (see Table 2 for recommendations)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
Procedure:
-
Thaw the protein lysates on ice.
-
Prepare protein samples for loading by mixing the lysate with Laemmli sample buffer to a final concentration of 1x. Add a reducing agent like β-mercaptoethanol or DTT.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 15-50 µg of total protein per lane into the wells of the polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Carefully transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the specific transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with wash buffer.
C. Immunoblotting and Detection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody (see Table 1 for dilution recommendations)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
IV. Visualizations
Application Notes and Protocols for Recombinant Human Plasminogen Activator Inhibitor-2 (Pai-2) Expression and Purification from E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
| Parameter | Value | Source |
| Predicted Molecular Mass | 44 kDa | |
| Actual Molecular Mass (SDS-PAGE) | 41 kDa (reducing conditions) | |
| Purity | >95% (SDS-PAGE, Silver Staining) | |
| Endotoxin Level | <1.0 EU per 1 µg of the protein by the LAL method | |
| IC50 | <15 nM (against uPA) |
Experimental Protocols
Expression of Recombinant PAI-2 in E. coli
Materials:
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
Protocol:
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture (typically a 1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Lysis and Inclusion Body Purification
Materials:
-
Frozen E. coli cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, 10% glycerol, and 5 mg/mL lysozyme (B549824).[5]
-
Wash Buffer 1: 50 mM Tris-HCl (pH 8.0), 1 M NaCl, 1-2% Triton X-100.[6]
-
Wash Buffer 2: 50 mM Tris-HCl (pH 8.0), 1 M NaCl.[6]
-
Final Wash Buffer: 50 mM Tris-HCl (pH 8.0).[6]
Protocol:
-
Thaw the cell pellet on ice and resuspend it in Lysis Buffer (30-35 mL per liter of original culture).
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice. Use multiple short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer 1. A brief sonication can aid in resuspension.[6]
-
Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Repeat the wash step with Wash Buffer 2 to remove Triton X-100.
-
Perform a final wash with the Final Wash Buffer to remove residual salt.
Solubilization and Refolding of this compound
Materials:
-
Solubilization Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl (pH 8.0), 5-100 mM DTT.[5][6]
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM oxidized glutathione (B108866) (GSSG), 5 mM reduced glutathione (GSH).[7]
Protocol:
-
Resuspend the inclusion body pellet in Solubilization Buffer. Stir at room temperature for 1-2 hours to ensure complete solubilization.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding by Dialysis: a. Transfer the solubilized protein into a dialysis bag (with an appropriate molecular weight cutoff, e.g., 12 kDa). b. Perform a stepwise dialysis against the Refolding Buffer with decreasing concentrations of the denaturant (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea/GdnHCl). Each dialysis step should be carried out for at least 4-6 hours at 4°C.[7]
-
After the final dialysis step, centrifuge the refolded protein solution at 15,000 x g for 30 minutes at 4°C to remove any precipitated protein.
Purification of Refolded this compound by Ion-Exchange Chromatography
Materials:
-
Anion-Exchange Column (e.g., Q-Sepharose)
-
Binding Buffer: 20 mM Tris-HCl (pH 8.0)
-
Elution Buffer: 20 mM Tris-HCl (pH 8.0), 1 M NaCl
Protocol:
-
Equilibrate the anion-exchange column with Binding Buffer.
-
Wash the column with several column volumes of Binding Buffer to remove any unbound proteins.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS with glycerol).
-
Determine the final protein concentration and store at -80°C.
This compound Activity Assay
Materials:
-
Recombinant human uPA
-
Chromogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay Buffer: 50 mM Tris, 0.01% Tween 20, pH 8.5
-
96-well plate (black, for fluorescence measurements)
-
Plate reader capable of fluorescence measurement (Excitation: 380 nm, Emission: 460 nm)
Protocol:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the fluorescence in kinetic mode for 5-10 minutes.
Visualizations
References
- 1. Preparative Protein Production from Inclusion Bodies and Crystallization: A Seven-Week Biochemistry Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. biotechrep.ir [biotechrep.ir]
- 8. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for PAI-2 Activity Assay Using Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
Experimental Workflow
Materials and Reagents
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)[3][4][5]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Stop Solution (e.g., 20% acetic acid or 1 M citric acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
uPA Solution: Reconstitute uPA in assay buffer to a working concentration. The optimal concentration should be determined empirically but is typically in the range that gives a significant absorbance change with the chromogenic substrate in the absence of inhibitor.
-
Chromogenic Substrate: Prepare the chromogenic substrate according to the manufacturer's instructions. A typical final concentration is between 0.2 and 1 mM.
2. Assay Procedure:
-
Add 20 µL of the uPA working solution to each well.
-
Add 20 µL of the chromogenic substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the absorbance of the uninhibited uPA control is within the linear range of the microplate reader.
-
(Optional) Stop the reaction by adding 20 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
Quantitative Data Summary
| Parameter | Value | Enzyme/Substrate | Reference |
| This compound Inhibition Kinetics | |||
| Second-order rate constant (k) for uPA inhibition | 2.4-2.7 x 10⁶ M⁻¹s⁻¹ | This compound and uPA | [6] |
| uPA Kinetics | |||
| Chromogenic Substrate | S-2444 (pyro-Glu-Gly-Arg-pNA) | uPA | [3][4] |
| Michaelis Constant (Km) | Varies with conditions | uPA and S-2444 | [7] |
| Assay Conditions | |||
| Wavelength for pNA detection | 405 nm | p-nitroaniline | [3][8] |
| Assay Temperature | 37°C | - | [8] |
| pH | ~7.4 - 8.8 | - | [3] |
This compound Signaling Pathway
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | - Substrate degradation | - Prepare fresh substrate solution. Store protected from light. |
| - Contaminated reagents | - Use fresh, high-purity reagents and water. | |
| Low signal (low absorbance change) | - Inactive uPA or this compound | - Use freshly prepared or properly stored enzyme and inhibitor. Check activity of individual components. |
| - Suboptimal reagent concentrations | - Optimize concentrations of uPA and substrate. | |
| - Incorrect incubation time/temperature | - Ensure incubator is at the correct temperature. Optimize incubation times. | |
| High variability between replicates | - Pipetting errors | - Use calibrated pipettes and proper pipetting technique. |
| - Inconsistent incubation times | - Use a multichannel pipette for simultaneous addition of reagents. | |
| - Air bubbles in wells | - Inspect wells for bubbles before reading and remove if present. |
Conclusion
References
- 1. Plasminogen activator inhibitor-2 - Wikipedia [en.wikipedia.org]
- 2. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. S-2444™ | Chromogenic Substrates - Urokinase-type Plasminogen Activator (uPA) [coachrom.com]
- 5. BIOPHEN™ CS-61(44) - Urokinase Chromogenic Substrate (1 x 25 mg) | Aniara Diagnostica, Inc. [aniara.com]
- 6. Plasminogen-activator inhibitor type 2 (this compound) is a spontaneously polymerising SERPIN. Biochemical characterisation of the recombinant intracellular and extracellular forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The urokinase/PAI-2 complex: a new high affinity ligand for the endocytosis receptor low density lipoprotein receptor-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Pai-2 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| Tissue Type | Condition | N | Pai-2 Expression | Key Findings | Reference |
| Pancreatic Adenocarcinoma | Cancer | 46 | High expression in 21/46 (45.7%) tumors | High this compound expression was an independent predictor of improved survival. | [3] |
| Early Gastric Cancer | Recurrent Disease | 6 | 5/6 (83.3%) positive | This compound expression was significantly more frequent in the recurrence group compared to the non-recurrent control group. | [4][6] |
| Early Gastric Cancer | Non-recurrent (Control) | 49 | 8/49 (16.3%) positive | Lower frequency of this compound expression was observed in patients without recurrence. | [4][6] |
Signaling Pathway
References
- 1. Anti-PAI-2 Antibody (A99613) | Antibodies.com [antibodies.com]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. High expression of plasminogen activator inhibitor-2 (this compound) is a predictor of improved survival in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical analysis of this compound (plasminogen activator inhibitor type 2) and p53 protein in early gastric cancer patients with recurrence: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deficiency of Plasminogen Activator Inhibitor-2 Results in Accelerated Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Validation of Rare Tissues and Antigens With Low Frequency of Occurrence: Recommendations From The Anatomic Pathology Patient Interest Association (APPIA) - PMC [pmc.ncbi.nlm.nih.gov]
Effective Gene Knockdown of SERPINB2 Using siRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to designing effective siRNAs for SERPINB2 knockdown, detailed protocols for transfection and validation, and an overview of the key signaling pathways involving SERPINB2.
SERPINB2 siRNA Design Principles
The design of effective siRNA molecules is critical for achieving significant and specific knockdown of the target gene. While many researchers opt for pre-designed and validated siRNAs from commercial suppliers, understanding the design principles is essential for custom designs and troubleshooting.
Key Design Considerations:
-
Target Sequence Selection:
-
Target the coding sequence (CDS) of the SERPINB2 mRNA.
-
Avoid the first 50-100 nucleotides downstream of the start codon and the 50-100 nucleotides upstream of the stop codon, as these regions may contain regulatory elements.
-
Select a target sequence that is unique to SERPINB2 to minimize off-target effects. A BLAST search against the human genome is recommended.
-
-
siRNA Sequence Characteristics:
-
Length: 21-23 nucleotides.
-
GC Content: Aim for a GC content between 30% and 55%.
-
Thermodynamics: The 5' end of the antisense strand should have lower stability than the 5' end of the sense strand to facilitate its entry into the RISC complex. An A/U at the 5' end of the antisense strand is favorable.
-
Secondary Structure: Avoid sequences that are predicted to form strong secondary structures.
-
Repeats: Avoid long stretches of a single nucleotide.
-
While specific, validated siRNA sequences for SERPINB2 are not consistently published in peer-reviewed literature, a study on esophageal cancer cells successfully used antisense oligonucleotides (ASOs) to knock down SERPINB2. The sequences of these ASOs can provide insights into accessible regions of the SERPINB2 mRNA for targeting.
Experimental Protocols
This section provides detailed protocols for the transfection of SERPINB2 siRNA into mammalian cells and the subsequent validation of gene knockdown.
siRNA Transfection Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions. The following is based on a successful knockdown of SERPINB2 in human bone marrow mesenchymal stem cells (hBMSCs).[6]
Materials:
-
SERPINB2 siRNA (and negative control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent (or equivalent)
-
Opti-MEM™ I Reduced Serum Medium (or equivalent)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) or other target cell line
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For hBMSCs, this is typically 2 x 10^5 cells per well in 2 mL of complete medium.
-
siRNA-Lipid Complex Formation:
-
Solution A: For each well, dilute 50 pmol of SERPINB2 siRNA (or negative control siRNA) in 100 µL of Opti-MEM™ medium.
-
Solution B: For each well, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Gently add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined experimentally.
-
Validation of SERPINB2 Knockdown
Validation of gene knockdown should be performed at both the mRNA and protein levels.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
Primers for SERPINB2 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the synthesized cDNA, primers for SERPINB2 and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of SERPINB2 mRNA in the siRNA-treated samples compared to the negative control.
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SERPINB2 (e.g., Thermo Fisher Scientific, PA5-27857)[7]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SERPINB2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the reduction in SERPINB2 protein levels.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from a study that successfully knocked down SERPINB2 in human bone marrow mesenchymal stem cells (hBMSCs).[6]
| Parameter | Cell Line | siRNA Concentration | Time Point | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| SERPINB2 Knockdown | hBMSCs | 50 nM | 48 hours | ~70% | ~60% | [6] |
SERPINB2 Signaling Pathways and Experimental Workflows
SERPINB2 in the Urokinase Plasminogen Activator (uPA) Pathway
SERPINB2 is a primary inhibitor of uPA. By binding to uPA, SERPINB2 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix. This inhibition plays a crucial role in regulating cell migration and invasion.[1][8]
SERPINB2 and NF-κB Signaling
The transcription of the SERPINB2 gene is known to be regulated by the NF-κB signaling pathway, particularly in response to inflammatory stimuli.[4][9]
SERPINB2 and Wnt/β-catenin Signaling
Recent studies have shown that knockdown of SERPINB2 can lead to the activation of the Wnt/β-catenin signaling pathway, promoting osteogenic differentiation of mesenchymal stem cells.[6][10][11]
Experimental Workflow for SERPINB2 Knockdown
The following diagram outlines the logical flow of a typical SERPINB2 knockdown experiment.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Knockdown Efficiency | Suboptimal siRNA design | Design and test multiple siRNA sequences. |
| Low transfection efficiency | Optimize transfection reagent concentration, siRNA concentration, and cell density. Use a positive control siRNA to assess transfection efficiency. | |
| Incorrect timing for analysis | Perform a time-course experiment (24, 48, 72 hours) to determine the optimal time for mRNA and protein knockdown. | |
| High Cell Toxicity | High concentration of transfection reagent or siRNA | Reduce the concentration of the transfection reagent and/or siRNA. |
| Unhealthy cells | Ensure cells are healthy and in the logarithmic growth phase before transfection. | |
| Off-Target Effects | siRNA sequence has homology to other genes | Perform a BLAST search to ensure specificity. Use at least two different siRNAs targeting different regions of SERPINB2 to confirm the phenotype. |
| Discrepancy between mRNA and Protein Knockdown | Long protein half-life | Allow for a longer incubation time after transfection for the existing protein to be degraded.[12] |
| Inefficient translation of remaining mRNA | This is a complex issue; however, confirming knockdown at the protein level is crucial for functional studies. |
References
- 1. SerpinB2 regulates stromal remodelling and local invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SERPINB2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Plasminogen activator inhibitor-2 - Wikipedia [en.wikipedia.org]
- 4. SERPINB2, an Early Responsive Gene to Epigallocatechin Gallate, Inhibits Migration and Promotes Apoptosis in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SERPINB2 serpin family B member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Knockdown of SERPINB2 enhances the osteogenic differentiation of human bone marrow mesenchymal stem cells via activation of the Wnt/β-catenin signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERPINB2 Polyclonal Antibody (PA5-27857) [thermofisher.com]
- 8. The CD-loop of PAI-2 (SERPINB2) is redundant in the targeting, inhibition and clearance of cell surface uPA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SERPINB2 is regulated by dynamic interactions with pause-release proteins and enhancer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of SERPINB2 enhances the osteogenic differentiation of human bone marrow mesenchymal stem cells via activation of the Wnt/β-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for Lentiviral Vector-Mediated Stable PAI-2 Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| Cell Line | Transduction Group | PAI-2 mRNA Fold Change (qRT-PCR) | This compound Protein Fold Change (Western Blot Densitometry) |
| MHCC97H | LV-PAI-2 | ~15-fold | ~10-fold |
| MHCC97H | LV-Control | 1.0 | 1.0 |
| HeLa | LV-PAI-2 | ~20-fold | ~12-fold |
| HeLa | LV-Control | 1.0 | 1.0 |
| Cell Line | Assay | LV-Control | LV-PAI-2 | Percentage Change |
| MHCC97H | Cell Migration (Wound Healing Assay, % closure at 24h) | 65% | 30% | -54% |
| MHCC97H | Cell Invasion (Transwell Assay, normalized cell number) | 100 | 45 | -55% |
| MHCC97H | uPA Activity (ELISA, ng/mL) | 5.8 | 2.1 | -64% |
| HeLa | TNF-α-induced Apoptosis (TUNEL Assay, % apoptotic cells) | 42% | 15% | -64% |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
Materials:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Polyethylenimine (PEI), Lipofectamine 3000)
-
0.45 µm PVDF syringe filters
-
Sterile conical tubes and cell culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a master mix of the lentiviral plasmids in a sterile microcentrifuge tube. For a 10 cm dish, a typical ratio is:
-
5 µg of pMDLg/pRRE
-
2.5 µg of pRSV-Rev
-
2.5 µg of pMD2.G
-
Transfection:
-
For PEI: In a sterile tube, dilute the plasmid DNA mixture in 500 µL of Opti-MEM. In a separate tube, dilute PEI (at a 3:1 ratio to total DNA) in 500 µL of Opti-MEM. Incubate both tubes for 5 minutes at room temperature. Add the PEI solution to the DNA solution, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
For Lipofectamine 3000: Follow the manufacturer's instructions for complex formation.
-
-
Cell Transfection: Gently add the DNA-transfection reagent complexes dropwise to the HEK293T cells. Swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 16-18 hours, carefully aspirate the medium containing the transfection complexes and replace it with fresh, pre-warmed complete DMEM.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the lentivirus-containing supernatant into a sterile conical tube. Pool the harvests.
-
Virus Filtration and Storage: Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm PVDF syringe filter. Aliquot the filtered virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction for Stable this compound Overexpression
Materials:
-
Target cells (e.g., MHCC97H, HeLa)
-
Complete growth medium for the target cells
-
Polybrene (hexadimethrine bromide)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.
-
Add the appropriate volume of lentiviral supernatant to the transduction medium. The optimal amount of virus (Multiplicity of Infection, MOI) should be determined empirically for each cell line.
-
Add the virus-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Selection:
-
After the incubation period, replace the virus-containing medium with fresh complete growth medium containing the appropriate concentration of puromycin for selection. The optimal puromycin concentration should be determined beforehand by generating a kill curve for the specific target cell line.
-
Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until non-transduced control cells are completely eliminated.
-
-
Expansion and Verification:
-
Expand the surviving puromycin-resistant cell population.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for lentiviral vector production and stable cell line generation.
References
- 1. The enigma this compound. Gene expression, evolutionary and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasminogen activator inhibitor 2 (PAI2) inhibits invasive potential of hepatocellular carcinoma cells in vitro via uPA- and RB/E2F1-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasminogen activator inhibitor type 2 inhibits tumor necrosis factor alpha-induced apoptosis. Evidence for an alternate biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of the Pai-2 Gene Promoter
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pai-2 Gene Regulation
Data Presentation: Quantitative Analysis of Transcription Factor Binding
The data is presented as Fold Enrichment relative to a negative control (IgG antibody) and as Percentage of Input , which represents the amount of immunoprecipitated DNA relative to the total amount of input chromatin.
| Treatment | Target Protein | Fold Enrichment (vs. IgG) | Percentage of Input (%) |
| Untreated | c-Fos | 1.0 ± 0.2 | 0.05 ± 0.01 |
| PMA (100 nM, 4h) | c-Fos | 8.5 ± 1.1 | 0.42 ± 0.05 |
| Untreated | IgG | 1.0 | 0.05 |
| PMA (100 nM, 4h) | IgG | 1.0 | 0.05 |
| Treatment | Target Protein | Fold Enrichment (vs. IgG) | Percentage of Input (%) |
| Untreated | NF-κB p65 | 1.2 ± 0.3 | 0.06 ± 0.02 |
| TNFα (20 ng/mL, 1h) | NF-κB p65 | 6.8 ± 0.9 | 0.34 ± 0.04 |
| Untreated | IgG | 1.0 | 0.05 |
| TNFα (20 ng/mL, 1h) | IgG | 1.0 | 0.05 |
Experimental Protocols
Protocol: Chromatin Immunoprecipitation (ChIP)
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Protease inhibitors
-
Sonicator
-
ChIP dilution buffer
-
ChIP-grade antibody against the transcription factor of interest (e.g., anti-c-Fos, anti-NF-κB p65)
-
Negative control antibody (e.g., Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR master mix
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired stimulus (e.g., PMA or TNFα) for the appropriate duration. Include an untreated control.
-
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and lyse them using cell lysis buffer.
-
Isolate nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris.
-
Dilute the supernatant with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours. Also, process the "input" sample in parallel.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the purified DNA from the ChIP samples and the input control.
-
Include primers for a negative control genomic region where the transcription factor is not expected to bind.
-
Data Analysis:
-
Percentage of Input: Calculate the amount of immunoprecipitated DNA as a percentage of the total input DNA.
-
% Input = 2^(-ΔCt) * 100, where ΔCt = Ct(ChIP) - Ct(Input)
-
-
Fold Enrichment: Calculate the enrichment of the target DNA sequence relative to the negative control IgG.
-
Fold Enrichment = 2^(-ΔΔCt), where ΔΔCt = [Ct(ChIP) - Ct(Input)] - [Ct(IgG) - Ct(Input)]
-
Mandatory Visualizations
Signaling Pathways Regulating this compound Expression
Experimental Workflow for ChIP Assay
This diagram outlines the major steps involved in the Chromatin Immunoprecipitation assay.
References
- 1. Molecular mechanisms governing tumor-necrosis-factor-mediated regulation of plasminogen-activator inhibitor type-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the Human Plasminogen Activator Inhibitor Type 2 Gene: COOPERATION OF AN UPSTREAM SILENCER AND TRANSACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Plasminogen activator inhibitor type-2 (this compound) gene transcription requires a novel NF-kappaB-like transcriptional regulatory motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generating a Pai-2 Knockout Mouse Model for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plasminogen Activator Inhibitor-2 (PAI-2), also known as SerpinB2, is a member of the serine protease inhibitor (serpin) superfamily.[1] It is a key regulator of plasminogen activation by inhibiting urokinase (uPA) and tissue plasminogen activator (tPA).[1] this compound is found in two forms: a 43-kDa intracellular, non-glycosylated form and a 60-kDa extracellular, glycosylated form.[1] Its expression is highly inducible by inflammatory mediators like TNF-α and LPS, particularly in macrophages and keratinocytes.[2][3] While its extracellular role in regulating fibrinolysis is established, its predominant intracellular localization suggests functions in processes like apoptosis and proteostasis.[2][4][5] Dysregulation of this compound has been linked to various conditions, including inflammatory diseases and cancer, where low tumor-associated this compound levels often correlate with a poor prognosis.[2][6]
Method 1: Gene Targeting via Homologous Recombination in ES Cells
Experimental Workflow: Homologous Recombination
Protocol 1.1: Targeting Vector Construction
-
Design:
-
Select homology arms: a 5' arm and a 3' arm, each several kilobases in length, flanking the region to be deleted. For example, a 5.5-kb 5' fragment and a 3.8-kb 3' fragment can be used.[4]
-
Cloning:
-
Preparation for Electroporation:
-
Propagate the final targeting vector in E. coli and purify a large quantity of plasmid DNA (at least 150 µg).[11]
-
Linearize the vector using a unique restriction enzyme that cuts outside the homology arms.[11]
-
Purify the linearized DNA using phenol/chloroform extraction followed by ethanol (B145695) precipitation.[11]
-
| Table 1: Example this compound Targeting Vector Components | |
| Component | Description/Size |
| 5' Homology Arm | 5.5-kb HindIII/SacI genomic fragment.[4] |
| Positive Selection | PGK-neo cassette for neomycin resistance.[4] |
| 3' Homology Arm | 3.8-kb NotI/SalI genomic fragment.[4] |
| Negative Selection | Thymidine (B127349) kinase (TK) cassette.[4] |
| Target Deletion | 6.5 kb of the endogenous this compound gene.[4] |
Protocol 1.2: ES Cell Culture and Transfection
-
ES Cell Culture:
-
Electroporation:
-
Harvest ES cells and resuspend approximately 10^7 cells in 0.8 ml of electroporation buffer with 25-50 µg of the linearized targeting vector.
-
Transfer the cell/DNA suspension to an electroporation cuvette.
-
Deliver a single pulse using an electroporator (e.g., 240 V and 500 µF).
-
Plate the electroporated cells onto feeder layers or gelatin-coated plates.
-
-
Selection:
-
After 24-48 hours, begin positive-negative selection by adding G418 (for neo resistance) and Ganciclovir (to select against TK expression) to the culture medium.
-
Continue selection for 7-10 days until resistant colonies are visible.[8]
-
Protocol 1.3: Screening of ES Cell Clones
Screening is performed to identify clones where the targeting vector has integrated via homologous recombination rather than random insertion.
-
Genomic DNA Isolation:
-
PCR Screening (Optional First Pass):
-
Design primers with one primer binding within the inserted cassette (e.g., neo) and the other binding in the genomic region just outside one of the homology arms. This combination will only produce a PCR product in correctly targeted clones.
-
-
Southern Blot Analysis (Confirmation):
-
This is the gold standard for validating correct targeting and checking for random integrations.[7][12]
-
Digestion: Digest 10-20 µg of genomic DNA from each clone and a wild-type control with a suitable restriction enzyme. The enzyme should cut outside the targeted region to produce different sized fragments for the wild-type and knockout alleles.[13]
-
Electrophoresis & Transfer: Separate the digested DNA on an agarose (B213101) gel and transfer it to a nylon membrane.[14]
-
Hybridization: Use a radiolabeled or non-radioactive DNA probe that binds to a region outside the targeting vector's homology arms.[12] This external probe will detect different fragment sizes for the wild-type allele and the correctly targeted knockout allele.
-
Interpretation: Analyze the resulting bands. Correctly targeted heterozygous clones will show one band corresponding to the wild-type allele and one band for the knockout allele.[15]
-
| Table 2: Example Southern Blot Strategy for this compound Knockout Validation | |
| Parameter | Description |
| Enzyme | EcoRI |
| Probe | External probe hybridizing to a region 3' of the targeting construct.[10] |
| Expected Wild-Type Band | ~12 kb[10] |
| Expected Knockout Band | ~7 kb[10] |
Protocol 1.4: Generation of Chimeric Mice
-
Blastocyst Injection: Expand the validated ES cell clones while maintaining pluripotency.[8] Inject 10-15 of these ES cells into the blastocoel of 3.5-day-old blastocysts from a mouse strain with a different coat color (e.g., C57BL/6).[7]
-
Embryo Transfer: Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.[9]
-
Identification of Chimeras: Pups born from these mothers are potential chimeras. The degree of chimerism is often estimated by the percentage of coat color derived from the ES cells.[7] High-percentage male chimeras are selected for breeding.[7]
-
Germline Transmission: Breed the chimeric males with wild-type females. If the ES cells contributed to the germline, some of the F1 offspring will be heterozygous for the knockout allele, identifiable by their coat color and confirmed by genotyping.[7]
Method 2: CRISPR/Cas9-Mediated Genome Editing
CRISPR/Cas9 technology allows for the direct generation of knockout mice by microinjecting Cas9 nuclease and guide RNAs (gRNAs) into zygotes, bypassing the need for ES cell manipulation.[16][17] This system creates a double-strand break (DSB) at the target locus, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in small insertions or deletions (indels) that cause a frameshift mutation and gene knockout.[16][18]
Experimental Workflow: CRISPR/Cas9
Protocol 2.1: gRNA Design and Preparation
-
gRNA Design:
-
Use online design tools (e.g., CHOPCHOP) to identify 20-nucleotide gRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM sequence, NGG for S. pyogenes Cas9).[18][19]
-
Select at least two gRNAs with high predicted on-target efficiency and low predicted off-target sites to increase success rates.[18]
-
Preparation of Reagents:
-
Synthesize the gRNAs, typically by in vitro transcription.[16]
-
Prepare either Cas9 mRNA (by in vitro transcription) or purified Cas9 protein.
-
Prepare the injection mix containing Cas9 and gRNA(s) in a suitable microinjection buffer.
-
Protocol 2.2: Zygote Microinjection
-
Zygote Collection: Harvest fertilized eggs (zygotes) from superovulated female mice that have been mated with males.
-
Microinjection: Under a microscope, inject the gRNA/Cas9 mixture directly into the pronucleus or cytoplasm of the collected zygotes.[16][17]
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.[20]
Protocol 2.3: Screening of Founder (F0) Mice
-
Genotyping: Isolate genomic DNA from tail or ear biopsies of the resulting F0 pups.
-
PCR Amplification: Amplify the genomic region surrounding the gRNA target site.
-
Mutation Analysis: Analyze the PCR products for the presence of indels. This can be done by:
-
Sanger Sequencing: Sequence the PCR products to identify specific mutations.
-
Mismatch Cleavage Assay (e.g., T7E1): Detect heteroduplexes formed between wild-type and mutated DNA strands.
-
-
Breeding for Germline Transmission: Breed founder mice identified with a frameshift-inducing mutation to wild-type mice to establish the knockout allele in the F1 generation.[17]
Validation and Characterization of the this compound KO Line
Once a stable line is established, rigorous validation is required at the genomic, mRNA, and protein levels.
Protocol 3.1: Routine PCR Genotyping
A three-primer PCR strategy is often used to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) animals in a single reaction.
-
DNA Extraction:
-
Primer Design:
-
Forward Primer 1 (WT-specific): Binds to the genomic sequence that was deleted in the knockout allele.
-
Forward Primer 2 (KO-specific): Binds within the inserted selection cassette (for homologous recombination models).
-
Common Reverse Primer: Binds downstream of the targeted region.
-
-
PCR Reaction:
-
Set up a PCR master mix containing DNA polymerase (e.g., Taq or a high-fidelity polymerase), dNTPs, MgCl2, and reaction buffer.[24]
-
Add the three primers and the genomic DNA template.
-
-
Cycling Conditions:
-
Initial Denaturation: 94°C for 3-5 minutes.
-
30-35 Cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-68°C for 30-60 seconds (optimize for primers).
-
Extension: 72°C for 60-90 seconds (depends on amplicon size).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.[24]
-
Expected Results:
-
Wild-type (+/+): One band from the WT-specific primer pair.
-
Heterozygous (+/-): Two bands, one WT and one KO.
-
Homozygous (-/-): One band from the KO-specific primer pair.
-
-
| Table 3: Example PCR Genotyping Primer Details | |
| Primer Name | Sequence (5' to 3') |
| WT Forward | (Sequence from within deleted region) |
| KO Forward | (Sequence from within neo cassette) |
| Common Reverse | (Sequence downstream of targeted region) |
Protocol 3.2: Western Blot Analysis for Protein Knockout Confirmation
-
Protein Extraction:
-
Homogenize tissues of interest (e.g., spleen, lung, or cultured macrophages) from WT, heterozygous, and KO mice in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
| Table 4: Reagents for this compound Western Blotting | |
| Reagent | Example Details |
| Primary Antibody | Anti-PAI-2/SerpinB2 antibody (e.g., Santa Cruz Biotechnology, sc-166539)[27] |
| Secondary Antibody | HRP-conjugated anti-mouse/rabbit IgG |
| Loading Control | Anti-β-actin antibody |
| Tissue Lysates | Spleen, lung, or macrophages from +/+, +/-, and -/- mice |
Protocol 3.3: Phenotypic Analysis
-
Baseline Phenotyping: Assessing general health, breeding performance, hematology, and clinical chemistry.[4]
This compound Signaling and Regulatory Pathways
References
- 1. Plasminogen activator inhibitor-2 - Wikipedia [en.wikipedia.org]
- 2. Deficiency of Plasminogen Activator Inhibitor-2 Results in Accelerated Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the plasminogen activator inhibitor-2 (this compound) gene in murine macrophages. Demonstration of a novel pattern of responsiveness to bacterial endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The plasminogen activator inhibitor-2 gene is not required for normal murine development or survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SerpinB2 (this compound) Modulates Proteostasis via Binding Misfolded Proteins and Promotion of Cytoprotective Inclusion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Human Plasminogen Activator Inhibitor Type 2 Gene: COOPERATION OF AN UPSTREAM SILENCER AND TRANSACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ES Cell Gene Targeting | Taconic Biosciences [taconic.com]
- 8. Manipulation of Mouse Embryonic Stem Cells for Knockout Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ES Cell Electroporation | [uwtransgenics.org]
- 10. P2X2 knockout mice and P2X2/P2X3 double knockout mice reveal a role for the P2X2 receptor subunit in mediating multiple sensory effects of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for construction of gene targeting vectors and generation of homologous recombinant ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Universal Southern blot protocol with cold or radioactive probes for the validation of alleles obtained by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bioted.es [bioted.es]
- 15. researchgate.net [researchgate.net]
- 16. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 18. Using CRISPR/Cas9 for Gene Knockout in Immunodeficient NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 20. news-medical.net [news-medical.net]
- 21. mmrrc.org [mmrrc.org]
- 22. boneandcancer.org [boneandcancer.org]
- 23. How to Perform Quick Mouse Genotyping–6 PCR Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. mmpc.org [mmpc.org]
- 25. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 26. synthego.com [synthego.com]
- 27. scbt.com [scbt.com]
- 28. Knockout Mouse Phenotyping Project (KOMP2) [genome.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Plasminogen activator inhibitor type-2 (this compound) gene transcription requires a novel NF-kappaB-like transcriptional regulatory motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PAI-2 ELISA Technical Support Center: Troubleshooting High Background
Frequently Asked Questions (FAQs)
Q2: What are the most common causes of high background in an ELISA?
High background in an ELISA can stem from several factors, broadly categorized as issues with reagents, protocol execution, or non-specific binding.[3][4] Common culprits include:
-
Insufficient Washing: Inadequate removal of unbound antibodies or other reagents.[5]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate.[5][6]
-
High Antibody Concentration: Using overly concentrated capture or detection antibodies.[2][7]
-
Contamination: Contamination of buffers, reagents, or samples.[1][8]
-
Prolonged Incubation Times or High Temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.
-
Substrate Issues: Contamination or deterioration of the substrate solution.
Q3: Can the sample itself cause high background?
Yes, certain sample matrices can contribute to high background. This can be due to endogenous components in the sample that cross-react with the assay antibodies or non-specifically bind to the plate.[9] If you are using a sample type that has not been validated for the kit, you may need to optimize the protocol for that specific matrix.[9]
Q4: How can I differentiate between high background and a true positive signal in my low-concentration samples?
A properly optimized ELISA should have a clear distinction between the signal from the lowest standard and the background signal of the blank wells. If the OD values of your low-concentration samples are very close to the OD of your negative controls, and both are high, you are likely dealing with a high background issue. Running a control with no primary antibody can also help determine if the secondary antibody is binding non-specifically.[2]
Troubleshooting Guide
Summary of Potential Causes and Solutions
| Potential Cause | Recommended Solution | Citation |
| Reagent & Buffer Issues | ||
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay. | |
| Contaminated or Deteriorated Substrate | Use fresh, colorless substrate. Ensure it is protected from light. | |
| Incorrect Reagent Preparation | Double-check all calculations and dilutions. Ensure all reagents are prepared according to the protocol. | [9] |
| Poor Water Quality | Use distilled or deionized water for all buffers and reagent preparations. | [8] |
| Procedural Errors | ||
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure a sufficient volume of wash buffer is used (e.g., 300-400 µL per well). Consider adding a 30-second soak step between washes. | [5] |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 1 to 2 hours). Optimize the blocking buffer concentration or try a different blocking agent. | [5][10] |
| High Antibody Concentration | Titrate the capture and/or detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. | [2][7] |
| Prolonged Incubation Time or High Temperature | Strictly adhere to the incubation times and temperatures specified in the protocol. Avoid running the assay near heat sources. | |
| Cross-Contamination | Use fresh pipette tips for each sample and reagent. Use plate sealers during incubation steps. | [1] |
| Plate Reader Malfunction | Ensure the plate reader is blanked correctly and set to the appropriate wavelength. | |
| Non-Specific Binding | ||
| Non-specific Antibody Binding | Include appropriate controls, such as a well with no primary antibody, to check for non-specific binding of the secondary antibody. Consider using pre-adsorbed secondary antibodies. | [2] |
| Matrix Effects | Dilute the sample further in the assay diluent. If the issue persists, you may need to perform a spike and recovery experiment to assess matrix interference. | [9] |
Experimental Protocols
This method helps to determine the optimal concentrations of both the capture and detection antibodies to maximize the specific signal while minimizing background.
Methodology:
-
Block the Plate: Wash the plate and then block all wells with a standard blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add Enzyme Conjugate: Wash the plate and add streptavidin-HRP to all wells. Incubate for 30 minutes at 37°C.
-
Develop and Read: Wash the plate, add TMB substrate, and stop the reaction. Read the absorbance at 450 nm.
-
Analyze: Identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (OD of standard / OD of blank).
Different blocking buffers can have varying effectiveness in reducing non-specific binding.
Methodology:
-
Test Different Blockers: Wash the plate. Prepare different blocking buffers to test. Common options include:
-
1%, 3%, 5% Bovine Serum Albumin (BSA) in PBS
-
1%, 3%, 5% non-fat dry milk in PBS
-
Commercial blocking buffer formulations
-
-
Block the Plate: Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature.
-
Assess Background: Proceed with the ELISA protocol, but add only assay diluent (no antigen) to the wells.
-
Develop and Read: Add the detection antibody, enzyme conjugate, and substrate as per the standard protocol. Read the absorbance at 450 nm.
-
Analyze: The blocking buffer that results in the lowest OD reading in the blank wells is the most effective at reducing background.
Thorough washing is critical to remove unbound reagents.
Methodology:
-
Vary Wash Parameters: In different sets of wells, vary the washing procedure:
-
Number of Washes: Compare 3, 4, 5, and 6 wash cycles.
-
Soak Time: Introduce a 30-60 second soak time with the wash buffer in the wells before aspiration.
-
Detergent Concentration: If your wash buffer contains a detergent like Tween-20, you can test slightly higher concentrations (e.g., 0.1% vs 0.05%).
-
-
Develop and Read: Complete the ELISA protocol and read the absorbance.
-
Analyze: Determine which washing protocol provides the lowest background without significantly compromising the specific signal.
Visual Troubleshooting Workflow
References
- 1. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. biocompare.com [biocompare.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Optimizing antibody concentration for Pai-2 western blot
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient Antibody Concentration: The concentration of the primary or secondary antibody is too low to detect the PAI-2 protein. | Gradually increase the antibody concentration. Perform an antibody titration to determine the optimal dilution.[1][2][3] |
| Low Protein Expression: The cell or tissue type being analyzed may have low endogenous levels of this compound. | Increase the total protein loaded onto the gel, aiming for 20-30 µg per lane for whole-cell extracts.[4][5] Use a positive control known to express this compound to validate the experimental setup.[4][6] | |
| Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane was incomplete. | Verify transfer efficiency by staining the membrane with Ponceau S.[3][7] Ensure good contact between the gel and the membrane, removing any air bubbles.[8][9] For higher molecular weight proteins, consider adjusting the transfer buffer composition or increasing the transfer time.[4] | |
| Inactive Reagents: The substrate for detection may have expired or been stored improperly. | Use fresh substrate and ensure it is given adequate time to develop.[3] | |
| High Background | Excessive Antibody Concentration: The concentration of the primary or secondary antibody is too high, leading to non-specific binding. | Decrease the antibody concentration. Perform a titration to find the optimal dilution that maximizes signal and minimizes background. |
| Insufficient Blocking: Non-specific sites on the membrane were not adequately blocked, allowing antibodies to bind randomly. | Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA) and/or extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). | |
| Inadequate Washing: Unbound antibodies were not sufficiently washed away. | Increase the number and duration of wash steps. Ensure the wash buffer contains a detergent like Tween-20. | |
| Non-Specific Bands | Primary Antibody Concentration Too High: High concentrations of the primary antibody can lead to off-target binding. | Reduce the primary antibody concentration. Incubating the primary antibody overnight at 4°C may also reduce non-specific binding. |
| Sample Degradation: The protein sample may have been degraded by proteases. | Prepare fresh lysates and always include protease inhibitors in the lysis buffer. | |
| Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to other proteins in the lysate. | Run a control lane with only the secondary antibody to check for non-specific binding. |
Frequently Asked Questions (FAQs)
Q3: How can I quickly optimize the antibody concentration without running multiple Western blots?
A3: A dot blot is a quick and efficient method to determine the optimal antibody concentration. This involves spotting serial dilutions of your protein lysate directly onto a membrane and then proceeding with the immunodetection steps to find the antibody dilution that gives the best signal-to-noise ratio.
A4: Both 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) are commonly used blocking agents. The choice may depend on the specific antibody and should be optimized for each experiment. If you are detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can increase background.
Experimental Protocols
Antibody Titration via Western Blot
This protocol describes how to determine the optimal primary antibody concentration by testing a range of dilutions.
-
Electrophoresis and Transfer: Perform SDS-PAGE to separate the proteins. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's recommendations, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Compare the signal intensity and background levels across the different dilutions to determine the optimal primary antibody concentration.
This compound Signaling and Experimental Workflow
References
- 1. genecards.org [genecards.org]
- 2. What are SERPINB2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Human Plasminogen Activator Inhibitor Type 2 Gene: COOPERATION OF AN UPSTREAM SILENCER AND TRANSACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen activator inhibitor-2 - Wikipedia [en.wikipedia.org]
- 6. The Kindlin2-p53-SerpinB2 signaling axis is required for cellular senescence in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Support Center: Improving Recombinant PAI-2 Yield
Frequently Asked Questions (FAQs)
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to very rapid protein expression, overwhelming the cellular folding machinery. Try reducing the IPTG concentration to a range of 0.1-0.5 mM to slow down the expression rate.[3][4]
-
Choose an Appropriate E. coli Strain: Some E. coli strains are specifically engineered to promote soluble protein expression. For instance, strains that co-express chaperonins (e.g., GroEL-GroES) can assist in the folding of your protein.
A2: Low or no expression can be due to several factors, from the genetic construct to the expression conditions. Here's a checklist of potential issues and solutions:
-
Promoter System: Confirm that you are using the correct inducer for your promoter system (e.g., IPTG for T7 or tac promoters). Also, check the viability of your inducer stock.
-
Inclusion Body Isolation: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of detergents (e.g., Triton X-100) or chaotropic agents can remove contaminating proteins.
-
Solubilization: The washed inclusion bodies are then solubilized in a buffer containing a strong denaturant, such as 6-8 M Guanidine Hydrochloride (Gua-HCl) or urea, to unfold the aggregated protein. A reducing agent like Dithiothreitol (DTT) is often included to break any incorrect disulfide bonds.
-
Refolding: The denatured protein is then refolded by removing the denaturant. This is typically done through dialysis against a series of buffers with decreasing concentrations of the denaturant or by rapid dilution into a large volume of refolding buffer. The refolding buffer often contains additives that promote proper folding, such as L-arginine and a redox shuffling system (e.g., reduced and oxidized glutathione). On-column refolding is also an efficient method, especially for His-tagged proteins.[7][8][9][10]
Troubleshooting Guides
Problem: Low Yield of Soluble PAI-2
| Possible Cause | Troubleshooting Steps |
| Suboptimal Induction Temperature | Perform a temperature optimization experiment. After inducing with IPTG, incubate cultures at different temperatures (e.g., 18°C, 25°C, 30°C, and 37°C) and analyze the soluble fraction for this compound expression.[1][2] |
| Inappropriate Inducer Concentration | Test a range of IPTG concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM) to find the optimal concentration for soluble this compound expression.[4][11][12] |
| Inefficient Cell Lysis | Ensure complete cell lysis to release all soluble protein. Compare different lysis methods (e.g., sonication, French press, chemical lysis) and use protease inhibitors to prevent degradation. |
| This compound Degradation | Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer. Analyze samples from different time points after induction to check for protein degradation. |
| Suboptimal Lysis/Purification Buffer | The pH and salt concentration of your buffers can affect protein solubility. Perform small-scale trials to optimize the buffer composition. |
Problem: this compound is Primarily in Inclusion Bodies
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | Lower the induction temperature to 15-25°C and reduce the IPTG concentration to 0.1-0.5 mM.[1][2][3] |
| Lack of Proper Chaperones | Use an E. coli strain that co-expresses molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE. |
| Incorrect Disulfide Bond Formation | If your this compound construct is expressed in the cytoplasm of standard E. coli strains, the reducing environment will prevent disulfide bond formation. Consider expressing in the periplasm or using specialized strains with a more oxidizing cytoplasm. |
| Ineffective Solubilization of Inclusion Bodies | Test different denaturants (6-8 M Gua-HCl or urea) and ensure complete solubilization by stirring for an adequate time.[13] |
| Inefficient Refolding | Optimize the refolding buffer by screening different additives (e.g., L-arginine, glycerol, detergents). On-column refolding can be a more controlled and efficient method.[7][8][10] |
Quantitative Data Summary
Table 1: Effect of Temperature and IPTG Concentration on Soluble Protein Yield (General Observations)
| Temperature (°C) | IPTG Concentration (mM) | Expected Outcome for Soluble Protein Yield |
| 37 | 1.0 | High total protein expression, but often a lower proportion of soluble protein due to rapid synthesis and aggregation.[4][14] |
| 30 | 0.5 - 1.0 | Moderate expression rate, may improve the soluble fraction compared to 37°C.[4] |
| 25 | 0.1 - 0.5 | Slower expression, often leading to a higher yield of soluble and correctly folded protein.[1][2] |
| 18 | 0.1 - 0.5 | Very slow expression, generally provides the highest proportion of soluble protein, but the total yield might be lower.[2][5] |
Table 2: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Solubility Enhancement | Purification Method |
| His-tag (6xHis) | ~0.8 | Does not typically enhance solubility but is useful for purification.[15] | Immobilized Metal Affinity Chromatography (IMAC) |
| GST (Glutathione S-transferase) | ~26 | Highly soluble protein that can act as a chaperone for the fused partner. | Glutathione Affinity Chromatography |
| MBP (Maltose-Binding Protein) | ~42 | Highly soluble and can improve the folding of its fusion partner.[5][16] | Amylose Affinity Chromatography |
| Trx (Thioredoxin) | ~12 | A small, highly soluble and stable protein.[5] | Can be purified by various methods, often used with a His-tag. |
| SUMO (Small Ubiquitin-like Modifier) | ~11 | Can enhance both expression and solubility.[16] | Specific SUMO proteases can be used for tag cleavage. |
Experimental Protocols
Detailed Methodology for IPTG Induction of this compound Expression in E. coli BL21(DE3)
-
Main Culture: The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to the final desired concentration (e.g., 0.2 mM).
-
Expression: Continue to incubate the culture at the lower temperature with shaking for a predetermined time (e.g., 16-18 hours for 18°C).
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further processing.
Detailed Methodology for On-Column Refolding of His-tagged this compound
This protocol is adapted for a His-tagged protein expressed in inclusion bodies.
-
Cell Lysis and Inclusion Body Solubilization:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) with lysozyme (B549824) and DNase I.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a low concentration of detergent (e.g., 1% Triton X-100).
-
Solubilize the washed inclusion bodies in a binding buffer containing a denaturant (e.g., 6 M Gua-HCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (B134444), pH 8.0).[13]
-
-
Affinity Chromatography and Refolding:
-
Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with the binding buffer.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Initiate on-column refolding by applying a linear gradient of decreasing denaturant concentration. This is achieved by mixing the binding buffer with a refolding buffer (same composition as binding buffer but without the denaturant) over a prolonged period (e.g., 10-20 column volumes).[10] A step-wise decrease in denaturant concentration can also be effective.[7]
-
Wash the column with a buffer containing a moderate concentration of imidazole (e.g., 20 mM) to remove weakly bound contaminants.
-
-
Elution and Analysis:
-
Analyze the eluted fractions by SDS-PAGE to check for purity and size.
Visualizations
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein fusion tags for efficient expression and purification of recombinant proteins in the periplasmic space of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipo.lbl.gov [ipo.lbl.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 14. Effect of Temperature on In Vivo Protein Synthetic Capacity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Low signal troubleshooting for Pai-2 chemiluminescence detection
Frequently Asked Questions (FAQs) - Low Signal Troubleshooting
A weak or nonexistent signal is a common issue in chemiluminescence assays and can stem from various factors throughout the experimental workflow.[1] Key areas to investigate include sample and antigen integrity, antibody performance, reagent quality, and procedural steps. A systematic approach to troubleshooting is crucial for identifying the root cause.[2]
Low abundance of the target protein in your sample is a primary reason for a weak signal.[3] Consider the following:
Q3: My antibodies might be the problem. How can I troubleshoot antibody-related issues?
Both primary and secondary antibodies are critical for signal generation.[1] Issues can arise from:
-
Antibody Concentration: The concentrations of both primary and secondary antibodies need to be optimized. Too low of a concentration will result in a weak signal, while too high of a concentration can lead to high background and non-specific bands. It is recommended to perform an antibody titration to determine the optimal dilution.
-
Antibody Activity: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.[2] Always store antibodies according to the manufacturer's instructions and consider testing their activity with a dot blot.[4]
Q4: Could my reagents or buffers be the cause of the low signal?
Yes, the quality and preparation of your reagents are crucial for a successful assay.
-
Substrate: The chemiluminescent substrate has a limited shelf life and can lose activity over time.[4] Ensure your substrate is not expired and has been stored correctly, protected from light. For low protein levels, consider using a high-sensitivity substrate.
-
Blocking Buffer: While essential for reducing background, some blocking buffers can mask the epitope of interest, leading to a weaker signal. You may need to test different blocking agents (e.g., non-fat dry milk, BSA) to find the one that works best for your antibody-antigen pair.
-
Wash Buffer: Insufficient washing can lead to high background, while excessive washing can elute the antibodies, resulting in a weaker signal.[5] The concentration of detergents like Tween-20 in your wash buffer may also need optimization.
Q5: Are there any procedural steps that I should pay close attention to?
Absolutely. Minor variations in your protocol can have a significant impact on the final signal.
-
Incubation Times: Insufficient incubation times for antibodies or the substrate can lead to a weak signal. For the substrate, a 5-minute incubation is often recommended for optimal light emission. Antibody incubations can be extended, for instance, overnight at 4°C, to enhance binding.
-
Temperature: Enzyme kinetics are temperature-dependent. Ensure all reagents are at room temperature before use, as cold reagents can slow down the enzymatic reaction and reduce the signal.
-
Membrane Transfer (for Western Blots): Inefficient protein transfer from the gel to the membrane will result in a weak signal. Verify your transfer efficiency, for example, by staining the gel after transfer.[1]
Experimental Protocols
Protocol 1: Primary Antibody Titration
This protocol outlines the steps to determine the optimal dilution of your primary antibody.
-
Electrophoresis and Transfer: Perform electrophoresis and transfer the proteins to a membrane as per your standard protocol.
-
Blocking: Block the membrane in your chosen blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Cut the membrane into strips, ensuring each strip has one lane of the positive control. Incubate each strip overnight at 4°C in a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000). The dilutions should be made in your blocking buffer.
-
Washing: Wash all strips three times for 5 minutes each with your wash buffer.
-
Secondary Antibody Incubation: Incubate all strips with the same dilution of your secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the strips three times for 5 minutes each with your wash buffer.
-
Detection: Incubate all strips with the chemiluminescent substrate for 5 minutes and image them simultaneously.
-
Analysis: Compare the signal intensity across the different dilutions. The optimal dilution will be the one that gives a strong signal with low background.
Protocol 2: Substrate Incubation Time Optimization
This protocol helps in determining the ideal substrate incubation time for maximal signal.
-
Prepare the Blot: Use a blot that has been incubated with optimized concentrations of primary and secondary antibodies and has undergone the final washes.
-
Substrate Addition: Add the chemiluminescent substrate to the membrane.
-
Time-Course Imaging: Begin imaging the blot immediately after adding the substrate and continue to capture images at regular intervals (e.g., 1, 2, 5, 10, and 15 minutes).
-
Data Analysis: Analyze the signal intensity at each time point. The optimal incubation time is the point at which the signal is strongest before it begins to plateau or decline, and before the background becomes too high. For many substrates, this is around 5 minutes.
Quantitative Data Summary
| Parameter | Typical Range | Recommendation for Low Signal |
| Protein Load | 10-50 µg of total cell lysate | Increase protein load or enrich for PAI-2. |
| Primary Antibody Dilution | 1:1,000 - 1:10,000 | Perform a titration to find the optimal concentration. |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | Optimize in conjunction with the primary antibody. |
| Blocking Time | 1 hour | Test different blocking buffers if masking is suspected. |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Extend incubation to overnight at 4°C. |
| Substrate Incubation | 1-5 minutes | Incubate for at least 5 minutes. |
Visual Guides
This compound Signaling and Inhibition Pathway
Low Signal Troubleshooting Workflow
References
- 1. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Deficiency of Plasminogen Activator Inhibitor-2 Results in Accelerated Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen activator inhibitor-2 - Wikipedia [en.wikipedia.org]
Technical Support Center: PAI-2 Immunoprecipitation
Frequently Asked Questions (FAQs)
Q1: Why am I seeing non-specific bands in my PAI-2 immunoprecipitation (IP) results?
Q2: I see strong bands at ~50 kDa and ~25 kDa in my eluted IP sample. What are they?
Q3: My negative control lane (e.g., IgG isotype control) shows the same non-specific bands as my this compound IP lane. What does this indicate?
-
Solution:
Q4: Could the extra bands be genuine this compound interacting proteins?
Potential this compound Interacting Proteins
| Interacting Protein | Approx. Molecular Weight | Context of Interaction | Citation |
| uPA (urokinase Plasminogen Activator) | ~54 kDa | This compound is a primary inhibitor of uPA. | [11][13] |
| Proteasome Subunits | Variable | This compound can interact with and inhibit the proteasome. | [10] |
| IRF-3 (Interferon Regulatory Factor 3) | ~50 kDa | This compound may be involved in apoptosis protection through interaction with IRF-3. | [10][14] |
| Retinoblastoma protein (Rb) | ~110 kDa | This compound contains a domain that directly interacts with Rb. | [10] |
| Annexins | Variable | This compound has been shown to interact with annexins. | [10] |
| Vitronectin | ~75 kDa | This compound can interact with vitronectin. | [10] |
| uPAR (uPA Receptor) | ~55-60 kDa | This compound interacts indirectly via its complex with uPA. | [13] |
| VLDLr (Very-Low-Density Lipoprotein receptor) | ~130 kDa | This compound interacts indirectly via its complex with uPA. | [13] |
Troubleshooting Guide
Use this table to diagnose and solve common issues leading to non-specific bands.
| Problem | Possible Cause | Recommended Solution | Citation |
| High Background in All Lanes | Insufficient washing. | Increase the number of washes (from 3 to 5) and/or the volume of wash buffer. Ensure complete removal of supernatant after each wash. | [6] |
| Lysis buffer is too mild. | Add a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the lysis and wash buffers. | [6] | |
| Too much antibody used. | Titrate the antibody to determine the minimal amount needed for efficient pulldown. Excess antibody increases non-specific binding. | [6] | |
| Too much protein lysate. | Reduce the total amount of protein lysate used in the IP. High concentrations of total protein can lead to increased non-specific interactions. | [6] | |
| Bands in Negative Control (IgG/Beads-only) | Proteins binding to beads. | Pre-clear the lysate by incubating it with beads before adding the primary antibody. | [2][7] |
| Proteins binding to IgG Fc region. | Increase wash stringency by adding more salt (e.g., 300-500 mM NaCl) or detergent to the wash buffer. | [8][9] | |
| Bands at ~50 kDa and ~25 kDa | Co-elution of antibody heavy and light chains. | Use an IP antibody raised in a different species from the Western blot primary antibody. Alternatively, use light-chain specific secondary antibodies or crosslink the antibody to the beads. | [1][5] |
| Multiple Unexpected Bands | Protein degradation. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times. | [8] |
| Common contaminants (e.g., Keratin). | Work in a clean environment, wear gloves, and use filtered pipette tips. Avoid using detergents like Tween or Triton if samples are for mass spectrometry. | [15][16] | |
| Post-translational modifications (PTMs). | This compound can be glycosylated (~60 kDa form), which alters its migration. Other PTMs on this compound or its interactors can also cause shifts in molecular weight. | [2][11] |
Visualizations
Experimental Workflow: Immunoprecipitation
Caption: Standard workflow for an immunoprecipitation experiment.
This compound Signaling Pathway: uPA-Mediated Endocytosis
Logical Troubleshooting Diagram
Caption: A decision tree for troubleshooting non-specific IP bands.
Experimental Protocol: Immunoprecipitation & Western Blot
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cell Lysate Preparation
-
Wash cultured cells twice with ice-cold PBS.[7]
-
Add 1 mL of ice-cold lysis buffer (e.g., modified RIPA buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, pH 7.4) supplemented with fresh protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.[7]
-
Incubate on a rocker at 4°C for 15-30 minutes.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (lysate) to a new, pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.[7]
2. Pre-Clearing the Lysate
-
For each 1 mL of lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.[7]
-
Incubate on a rocker at 4°C for 1 hour.[2]
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.
3. Immunoprecipitation
-
Adjust the lysate volume with lysis buffer to a final protein concentration of 1-2 mg/mL.
-
Incubate on a rocker at 4°C for 4 hours to overnight.[8]
-
Add 40-50 µL of a 50% slurry of Protein A/G beads to capture the immune complexes.
-
Incubate on a rocker at 4°C for an additional 1-2 hours.
4. Washing
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully remove the supernatant.
-
Add 1 mL of ice-cold wash buffer (e.g., lysis buffer or a high-salt buffer) and gently invert the tube several times.[6]
-
Repeat the centrifugation and wash steps for a total of 3-5 washes.
5. Elution and Analysis
-
After the final wash, carefully remove all supernatant.
-
Resuspend the beads in 40-50 µL of 2x Laemmli sample buffer.[7]
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.
-
Centrifuge at 14,000 x g for 1 minute.
References
- 1. How to Avoid Heavy-Chain Contamination in Co‑IP with Antibodies? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunoprecipitation without additional bands | Proteintech Group [ptglab.com]
- 4. Deficiency of Plasminogen Activator Inhibitor-2 Results in Accelerated Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. getting rid of non specific bands in IP experiments - Protein and Proteomics [protocol-online.org]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Association of Plasminogen Activator Inhibitor Type 2 (this compound) with Proteasome within Endothelial Cells Activated with Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasminogen activator inhibitor-2 - Wikipedia [en.wikipedia.org]
- 12. thermofisher.com [thermofisher.com]
- 13. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of interaction between this compound and IRF-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: Off-Target Effects of SERPINB2 siRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SERPINB2 siRNA. The information is designed to help identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with SERPINB2 siRNA?
A1: Off-target effects of siRNA, including those targeting SERPINB2, primarily arise from two mechanisms:
-
Seed Region Mismatch: The "seed" region (positions 2-8 of the siRNA guide strand) can tolerate partial mismatches and bind to unintended mRNA transcripts, leading to their degradation or translational repression. This is the most common cause of off-target effects.[1][2]
-
Immune Stimulation: Introduction of foreign siRNA into cells can sometimes trigger an innate immune response, leading to global changes in gene expression that are not sequence-specific.
Q2: How can I minimize the risk of off-target effects when designing a SERPINB2 siRNA experiment?
A2: To minimize off-target effects, consider the following strategies during your experimental design:
-
Use Multiple siRNAs: Employ at least two or three different siRNAs targeting distinct regions of the SERPINB2 mRNA. If you observe a consistent phenotype with multiple siRNAs, it is more likely to be a true on-target effect.
-
Optimize siRNA Concentration: Use the lowest effective concentration of siRNA that achieves significant knockdown of SERPINB2. Higher concentrations are more likely to induce off-target effects.[1][3][4] A titration experiment is recommended to determine the optimal concentration.
-
Incorporate Proper Controls: Always include a non-targeting (scrambled) siRNA control and a mock-transfected control to differentiate sequence-specific off-target effects from non-specific cellular responses to the transfection process.
-
Consider Modified siRNAs: Chemically modified siRNAs can reduce off-target effects by altering their binding properties or stability.
Q3: What are the best methods to validate potential off-target effects of my SERPINB2 siRNA?
A3: Validating off-target effects is crucial for interpreting your results accurately. Key validation methods include:
-
Rescue Experiments: After observing a phenotype with SERPINB2 siRNA, introduce a SERPINB2 expression vector that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA binding site). If the phenotype is reversed, it is likely an on-target effect.
-
Global Gene Expression Analysis: Techniques like microarray or RNA sequencing (RNA-seq) can provide a comprehensive view of all genes affected by your SERPINB2 siRNA, allowing for the identification of unintended downregulated or upregulated genes.[5][6][7][8]
-
Secondary Assays: Confirm your findings using alternative methods that are independent of siRNA, such as using small molecule inhibitors or generating a knockout cell line if feasible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotype with SERPINB2 siRNA but not with controls. | Off-target effects of the specific SERPINB2 siRNA sequence. | 1. Test at least two other siRNAs targeting different regions of SERPINB2. 2. Perform a dose-response experiment to find the lowest effective concentration. 3. Conduct a rescue experiment to confirm the phenotype is due to SERPINB2 knockdown. |
| Inconsistent results between different SERPINB2 siRNAs. | One or more siRNAs may have significant off-target effects. | 1. Analyze the seed sequences of the siRNAs for potential off-target complementarity using bioinformatics tools. 2. Prioritize siRNAs that produce a consistent phenotype and validate them with a rescue experiment. |
| Significant changes in gene expression unrelated to the known SERPINB2 pathway. | Widespread off-target effects or an immune response. | 1. Perform a global gene expression analysis (microarray or RNA-seq) to identify the scope of off-target effects. 2. Check for the upregulation of interferon-stimulated genes, which would indicate an immune response. |
| Difficulty in distinguishing between on-target and off-target effects. | The observed phenotype may be a combination of both. | 1. Use a scrambled siRNA control to subtract non-specific effects. 2. The most reliable method is to perform a rescue experiment. |
Quantitative Data on siRNA Off-Target Effects
Table 1: Summary of Off-Target Effects for STAT3 siRNA (STAT3-1676) at Different Concentrations
| siRNA Concentration | Log2 Fold Change (Target) | No. of Off-Targets Downregulated > Target | Total 2-fold Downregulated Off-Targets (with seed match) | Total 2-fold Upregulated Off-Targets |
| 25 nM | -1.8 | 38 | 56 (32) | Not Reported |
| 10 nM | -1.7 | 1 | 30 (22) | Not Reported |
| 1 nM | -1.5 | 0 | Not Reported | Not Reported |
Table 2: Summary of Off-Target Effects for HK2 siRNA (HK2-3581) at Different Concentrations
| siRNA Concentration | Log2 Fold Change (Target) | No. of Off-Targets Downregulated > Target | Total 2-fold Downregulated Off-Targets (with seed match) | Total 2-fold Upregulated Off-Targets |
| 25 nM | -2.1 | 77 | 728 (288) | 430 |
| 10 nM | -1.7 | 1 | 42 (24) | 89 |
| 1 nM | -1.3 | 0 | Not Reported | Not Reported |
Data adapted from Caffrey DR, et al. (2011). PLoS ONE 6(7): e21503.[1][3][4]
Experimental Protocols
Protocol 1: Validation of SERPINB2 Knockdown and Assessment of Off-Target Effects by qRT-PCR
This protocol outlines the steps to validate the knockdown of SERPINB2 and to check for off-target effects on a panel of predicted genes.
-
siRNA Transfection:
-
Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol. Include wells for:
-
Mock transfection (transfection reagent only).
-
Non-targeting (scrambled) siRNA control.
-
At least two different SERPINB2 siRNAs.
-
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
RNA Extraction:
-
Lyse the cells directly in the wells and extract total RNA using a commercially available kit.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, primers for SERPINB2, primers for 3-5 predicted off-target genes, primers for a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of each gene.
-
Protocol 2: Global Off-Target Analysis of SERPINB2 siRNA using RNA-Sequencing
This protocol provides a workflow for identifying all potential off-target effects of a SERPINB2 siRNA.
-
Experimental Setup:
-
Transfect cells with the chosen SERPINB2 siRNA and a non-targeting control siRNA in triplicate.
-
Harvest the cells after 48 hours and extract high-quality total RNA.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA using a standard commercial kit.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the SERPINB2 siRNA-treated and the non-targeting control samples.
-
Identify genes that are significantly up- or downregulated (e.g., fold change > 2 and p-value < 0.05).
-
Use bioinformatics tools to search for seed region complementarity between the SERPINB2 siRNA and the 3' UTRs of the differentially expressed genes to identify likely off-targets.
-
Visualizations
Caption: SERPINB2 signaling in senescence and inflammation.
Caption: Experimental workflow for off-target validation.
References
- 1. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Human Plasminogen Activator Inhibitor Type 2 Gene: COOPERATION OF AN UPSTREAM SILENCER AND TRANSACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERPINB2 serpin family B member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Transfection Efficiency of PAI-2 Expression Plasmids
Troubleshooting Guide
This guide is designed to provide solutions to specific problems you may encounter during your transfection experiments.
If you are experiencing low transfection efficiency, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health and Confluency | Ensure cells are healthy, actively dividing, and at least 90% viable before transfection.[1][2] Plate cells 18-24 hours prior to the experiment to achieve 70-90% confluency at the time of transfection.[3][4] Avoid using cells that have been passaged too many times, as this can alter their characteristics and reduce transfection efficiency.[5] |
| Poor Quality or Incorrect Quantity of Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.7 and 1.9.[3][6] The presence of endotoxins can significantly reduce transfection efficiency, especially in sensitive cell lines.[7] Optimize the DNA concentration; too much DNA can be toxic to cells.[8] Supercoiled plasmid DNA is generally more efficient for transient transfection.[1][7] |
| Inefficient Transfection Reagent or Protocol | The choice of transfection method and reagent is critical and cell-type dependent.[1][7] Optimize the ratio of transfection reagent to DNA, as this affects the overall charge of the complexes.[3] For difficult-to-transfect cells, consider electroporation or viral transduction.[9][10] |
| Presence of Inhibitors in Media | Some sera and antibiotics can inhibit transfection.[8] While many modern reagents are compatible with serum and antibiotics, if you are experiencing issues, it is a good troubleshooting step to perform the transfection in antibiotic-free and serum-free media.[6][11] |
| Inherent Properties of the PAI-2 Gene and Promoter | The this compound gene is transcriptionally repressed in many cell types and is induced by specific stimuli like cytokines and growth factors.[12] The expression of this compound is tightly controlled, and its promoter contains silencer regions that may limit constitutive expression.[12] Consider stimulating the cells with an appropriate inducer (e.g., phorbol (B1677699) esters like PMA for monocytic cells) to enhance this compound promoter activity.[12] |
| Toxicity of this compound Protein | If the expressed this compound protein is toxic to the host cells, this can lead to cell death and apparently low transfection efficiency.[2] If toxicity is suspected, consider using a weaker or an inducible promoter to control the expression of this compound.[7][13] |
Frequently Asked Questions (FAQs)
Q2: How does the quality of plasmid DNA affect transfection?
The quality of the plasmid DNA is a critical factor for successful transfection. High-purity plasmid DNA with an A260/A280 ratio of at least 1.7 and low endotoxin (B1171834) levels will lead to higher transfection efficiencies.[3][6] Endotoxins, which are components of the bacterial cell wall, can be co-purified with plasmid DNA and are toxic to many cell types, leading to reduced cell viability and lower transfection efficiency.[7]
Q3: Can I use antibiotics in the media during transfection?
While many modern transfection reagents are compatible with media containing serum and antibiotics, some antibiotics can negatively impact transfection efficiency.[6][8] If you are experiencing low efficiency or high cell death, it is recommended to perform the transfection in antibiotic-free media as a troubleshooting step.[6]
Q4: How long should I wait after transfection to assay for gene expression?
Experimental Protocols & Workflows
Standard Lipid-Based Transfection Protocol
This protocol provides a general guideline for lipid-based plasmid transfection in a 6-well plate format. Optimization is recommended for each specific cell line and plasmid combination.
Cell Seeding:
-
The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[3]
-
Incubate the cells overnight at 37°C in a CO2 incubator.
Transfection Procedure:
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[17]
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.[17]
-
Add the 500 µL of the DNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
Workflow for this compound Plasmid Transfection and Analysis
This compound Signaling and Regulation
Simplified this compound Induction Pathway
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. wearecellix.com [wearecellix.com]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. origene.com [origene.com]
- 5. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 6. genscript.com [genscript.com]
- 7. Guidelines for transfection of DNA [qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 10. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Regulation of the Human Plasminogen Activator Inhibitor Type 2 Gene: COOPERATION OF AN UPSTREAM SILENCER AND TRANSACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasmid Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Plasminogen activator inhibitor-2 - Wikipedia [en.wikipedia.org]
- 15. The enigma this compound. Gene expression, evolutionary and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasminogen activator inhibitor type 2: still an enigmatic serpin but a model for gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
Technical Support Center: Cryopreservation of PAI-2 Overexpressing Cells
Frequently Asked Questions (FAQs)
Q2: What is a standard cryopreservation protocol that can be used as a starting point?
A2: A standard starting protocol involves using a cryoprotective agent (CPA) like 5-10% dimethyl sulfoxide (B87167) (DMSO) in a complete culture medium. The cell suspension is then cooled at a controlled rate of -1°C per minute to -80°C before being transferred to liquid nitrogen for long-term storage.[3][4][5]
Q4: Are there alternatives to DMSO-based cryopreservation media?
A4: Yes, due to the potential toxicity of DMSO, especially in clinical applications, DMSO-free cryopreservation methods are being explored.[3][6] These often involve alternative cryoprotectants, but may require more rigorous optimization of freezing and thawing rates to achieve comparable viability.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low post-thaw cell viability | 1. Suboptimal freezing rate leading to intracellular ice crystal formation or osmotic stress.[7][8]2. Cryoprotectant toxicity.[7][9]3. High cell density leading to reduced nutrient and CPA availability.[10]4. Cells not in a healthy, logarithmic growth phase before freezing.[4] | 1. Ensure a controlled cooling rate of -1°C/minute using a validated freezing container.[4][11]2. Optimize the concentration of the cryoprotectant (e.g., DMSO) or consider alternatives.[6][9] Ensure minimal exposure time at room temperature.[4]3. Freeze cells at an optimal density, typically between 1 x 10^6 and 5 x 10^6 cells/mL.[12][13]4. Harvest cells for cryopreservation when they are in the mid-logarithmic phase of growth and have high viability (>90%).[4] |
| High levels of apoptosis post-thaw | 1. Activation of apoptotic pathways due to cryoinjury.[14]2. PAI-2's pro-apoptotic effects through proteasome inhibition may be triggered by freeze-thaw stress.[1] | 1. Consider including apoptosis inhibitors in the cryopreservation or post-thaw recovery medium.[14]2. Test different cryopreservation media formulations to mitigate cellular stress that may trigger this compound's pro-apoptotic functions. |
| Inconsistent results between vials | 1. Non-uniform cooling rates.[13]2. Variation in cell density between vials. | 1. Use a reliable controlled-rate freezing container to ensure consistent cooling for all vials.[11][13]2. Ensure the cell suspension is homogenous before aliquoting into cryovials. |
| Reduced this compound expression post-thaw | 1. Selection pressure during cryopreservation, favoring cells with lower this compound expression that may have a survival advantage.2. Epigenetic changes or instability of the expression construct. | 1. Perform a post-thaw analysis of this compound expression to ensure the cell population maintains the desired characteristics.2. Re-select or re-clone the cell line if expression levels are consistently low after thawing. |
Experimental Protocols
General Cryopreservation Protocol for this compound Overexpressing Cells
-
Cell Preparation:
-
Culture cells to mid-logarithmic growth phase (typically 70-80% confluency for adherent cells).
-
Ensure cell viability is greater than 90% using a method like trypan blue exclusion.
-
Harvest cells using standard methods (e.g., trypsinization for adherent cells).
-
-
Cryopreservation Medium Preparation:
-
Prepare a freezing medium consisting of complete growth medium supplemented with 5-10% sterile DMSO.
-
Chill the cryopreservation medium to 4°C before use to reduce metabolic activity and potential CPA toxicity.[15]
-
-
Freezing Procedure:
-
Centrifuge the cell suspension and resuspend the cell pellet in the chilled cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.[12][13]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container that provides a cooling rate of -1°C per minute.[4][11]
-
Place the freezing container in a -80°C freezer for at least 4 hours, but no longer than 24-72 hours.[16]
-
-
Storage:
-
Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -130°C).[3]
-
Thawing Protocol
-
Preparation:
-
Prepare a 37°C water bath.
-
Pre-warm complete growth medium.
-
-
Thawing:
-
Quickly retrieve a cryovial from liquid nitrogen storage.
-
Immediately immerse the vial in the 37°C water bath, agitating gently until only a small ice crystal remains.[15]
-
-
Cell Recovery:
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile environment.
-
Slowly transfer the contents of the vial to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge the cells to pellet them and remove the cryopreservation medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.
-
Incubate under standard conditions.
-
Data Presentation
| Cell Line | Cryopreservation Medium | Immediate Post-Thaw Viability (%) | 24-Hour Post-Thaw Viability (%) |
| Control (No this compound) | 10% DMSO in FBS | 92 ± 3 | 85 ± 5 |
| This compound Overexpressing | 10% DMSO in FBS | 88 ± 4 | 75 ± 7 |
| Control (No this compound) | DMSO-Free Medium | 85 ± 6 | 78 ± 8 |
| This compound Overexpressing | DMSO-Free Medium | 80 ± 7 | 65 ± 9 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions.
Table 2: Comparison of Cryoprotective Agents
| Cryoprotective Agent | Typical Concentration | Advantages | Disadvantages |
| DMSO | 5-10% | Effective for a wide range of cell types.[3] | Can be toxic to cells, especially at temperatures above 4°C.[7][11] |
| Glycerol | 5-20% | Less toxic than DMSO for some cell types. | May be less effective than DMSO for certain cells.[11] |
| Trehalose | 0.1-0.2 M | Non-toxic, can be used intracellularly or extracellularly.[9] | May require combination with other CPAs for optimal protection. |
Visualizations
Caption: Experimental workflow for cell cryopreservation.
References
- 1. Association of Plasminogen Activator Inhibitor Type 2 (this compound) with Proteasome within Endothelial Cells Activated with Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasminogen activator inhibitor type 2 inhibits tumor necrosis factor alpha-induced apoptosis. Evidence for an alternate biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Applications and optimization of cryopreservation technologies to cellular therapeutics [insights.bio]
- 6. mdpi.com [mdpi.com]
- 7. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 8. Cryopreservation and its clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of cell concentration on viability and metabolic activity during cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryopreservation protocol | Abcam [abcam.com]
- 12. Protocol for the processing, cryopreservation, and biobanking of patient-derived cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
- 15. kosheeka.com [kosheeka.com]
- 16. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing PAI-2 mRNA Levels in qPCR
Frequently Asked Questions (FAQs)
A3: The choice of reference gene is highly dependent on the specific cell type and experimental conditions. It is essential to validate the stability of potential reference genes before use. Some commonly used and candidate reference genes are listed in the table below.
Q4: How many reference genes should I use?
A4: Using a single reference gene can lead to significant errors in quantification. It is best practice to use at least two or three validated reference genes. The geometric mean of the Cq values of multiple reference genes provides a more stable and reliable normalization factor.
-
Increase cDNA input: Use a higher concentration of cDNA in your qPCR reaction.
-
Preamplification: If expression is extremely low, a preamplification step of the cDNA target can be performed.
-
Induce expression: Treat your cells with an inducer like Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) to confirm the responsiveness of your cell model.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cq values or no amplification for PAI-2 | 1. Low or no expression of this compound. 2. Poor RNA quality or degradation. 3. Inefficient reverse transcription. 4. Suboptimal primer design.[1] | 1. Use a positive control; consider inducing expression. 2. Check RNA integrity (e.g., using a Bioanalyzer); ensure proper RNA handling and storage.[2] 3. Optimize the reverse transcription step; use high-quality reverse transcriptase. 4. Design and validate new primers; ensure they span an exon-exon junction to avoid genomic DNA amplification. |
| Inconsistent Cq values between technical replicates | 1. Pipetting errors.[3] 2. Poorly mixed reaction components. 3. Bubbles in reaction wells. | 1. Use calibrated pipettes and proper pipetting technique; prepare a master mix. 2. Ensure all components are thoroughly mixed before aliquoting. 3. Centrifuge the plate briefly before running the qPCR. |
| Multiple peaks in the melt curve analysis | 1. Primer-dimers.[2] 2. Non-specific amplification products.[3] 3. Genomic DNA contamination. | 1. Optimize primer concentration and annealing temperature. 2. Redesign primers to be more specific. 3. Treat RNA samples with DNase I; design primers that span exon-exon junctions.[1] |
| Amplification in the No-Template Control (NTC) | 1. Contamination of reagents (water, primers, master mix) with template DNA.[4] 2. Primer-dimer formation. | 1. Use fresh, nuclease-free water and reagents; maintain separate pre- and post-PCR work areas.[2] 2. Analyze the melt curve; a peak at a lower temperature than the target amplicon often indicates primer-dimers. Optimize the assay if necessary. |
| Variable reference gene expression | 1. The chosen reference gene is not stably expressed under your experimental conditions. | 1. Validate a panel of candidate reference genes using algorithms like geNorm or NormFinder to identify the most stable ones for your specific experiment.[5][6] |
Data Presentation: Reference Gene Selection
The selection of a stable reference gene is critical for accurate normalization. Below is a table of candidate reference genes. Their stability must be validated for your specific experimental model.
| Reference Gene | Function | Considerations |
| GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) | Glycolysis | Expression can be affected by metabolic changes and hypoxia. |
| ACTB (Beta-actin) | Cytoskeleton | Expression can vary with cell confluence and growth conditions. |
| B2M (Beta-2-microglobulin) | MHC class I complex | Generally stable, but expression can be altered in immune-related studies. |
| RPL13A (Ribosomal protein L13a) | Ribosome component | Often shows high stability across different tissues. |
| TBP (TATA-box binding protein) | Transcription initiation | Generally expressed at low but stable levels. |
| HPRT1 (Hypoxanthine phosphoribosyltransferase 1) | Purine metabolism | Useful, but its expression can be cell-cycle dependent. |
| 18S rRNA (18S ribosomal RNA) | Ribosome component | Very abundant, which may require sample dilution; lacks a poly-A tail. |
Experimental Protocols
Detailed Methodology for this compound mRNA Quantification by qPCR
1. RNA Extraction
-
Homogenize cells or tissues in a lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Extract total RNA using a method of choice, such as phenol-chloroform extraction or a silica-based column kit.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0). Check RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
2. cDNA Synthesis (Reverse Transcription)
-
Reaction Mix: In a nuclease-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubation: Heat the mixture to 65°C for 5 minutes to denature RNA secondary structures, then chill on ice.
-
Reverse Transcription: Add reverse transcriptase buffer, RNase inhibitor, and a high-quality reverse transcriptase enzyme.
-
Incubation: Perform the reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).
-
Store the resulting cDNA at -20°C.
3. qPCR Reaction Setup
-
Thaw primers, cDNA samples, and qPCR master mix on ice.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to each well. For each sample, set up technical triplicates.
-
Include No-Template Controls (NTCs) for each primer set to check for contamination.
-
Include a No-Reverse-Transcriptase Control (-RT) to check for genomic DNA contamination.
-
Seal the plate, mix gently, and centrifuge briefly.
4. Thermal Cycling
-
Program the qPCR instrument with the appropriate thermal cycling conditions. A typical protocol is:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to generate a dissociation curve.
-
5. Data Analysis (Relative Quantification using the ΔΔCq Method)
-
Calculate the average Cq value for the technical replicates for each sample and gene.
-
-
Normalize to the control group (ΔΔCq): Subtract the average ΔCq of the control group from the ΔCq of each experimental sample.
-
ΔΔCq = ΔCq(Experimental Sample) - Average ΔCq(Control Group)
-
Visualizations
Experimental Workflow for this compound qPCR
This compound Gene Expression Signaling Pathway
qPCR Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common qPCR issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. dispendix.com [dispendix.com]
- 4. pcrbio.com [pcrbio.com]
- 5. Identification and Validation of Reference Genes for RT-qPCR Analysis in Non-Heading Chinese Cabbage Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 8. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PAI-1 vs. PAI-2 in Breast Cancer Prognosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
At a Glance: PAI-1 vs. PAI-2 Prognostic Value
| Feature | PAI-1 (Serpin E1) | This compound (Serpin B2) |
| Prognostic Association | High levels consistently associated with poor prognosis. | High levels generally associated with a favorable prognosis. |
| Clinical Significance | A strong, independent predictor of reduced disease-free and overall survival.[1][2][3] | An independent prognostic factor for improved survival, particularly in certain patient subgroups.[4][5] |
| Combined Prognosis | The combination of high PAI-1 and low this compound levels indicates the worst prognosis.[4] | The combination of low PAI-1 and high this compound levels suggests a very favorable outcome. |
| Mechanism of Action | Promotes tumor progression through inhibition of apoptosis, and modulation of cell adhesion, migration, and angiogenesis.[1] | Primarily inhibits urokinase-type plasminogen activator (uPA), leading to reduced tumor invasion and metastasis.[1] |
| Signaling Pathway | Interacts with the uPA/uPAR complex and lipoprotein receptors (VLDLr) to initiate pro-tumorigenic signaling.[1][2] | Forms a complex with uPA/uPAR that is cleared via endocytosis without initiating significant downstream signaling.[1] |
Quantitative Data Summary
PAI-1 Prognostic Data
| Study Cohort (n) | Endpoint | Hazard Ratio (HR) (95% CI) | Significance (p-value) | Analysis Type |
| 8,377 | DFS | HR per unit increase in fractional rank: 1.63 (1.52-1.74) | <0.001 | Multivariate |
| 8,377 | OS | HR per unit increase in fractional rank: 1.58 (1.48-1.69) | <0.001 | Multivariate |
| 314 | DFS | High vs. Low | <0.001 | Univariate |
| 187 | RFS | High vs. Low: 2.5 | 0.021 | Multivariate |
| 187 | OS | High vs. Low: 2.7 | 0.002 | Multivariate |
This compound Prognostic Data
| Study Cohort (n) | Endpoint | Hazard Ratio (HR) (95% CI) | Significance (p-value) | Analysis Type |
| 314 | DFS | Low vs. High | 0.02 | Univariate |
| 460 | DFS | High vs. Low | 0.0503 | Univariate |
| 152 | DFS | Low vs. High (optimum cutoff) | Significant | Univariate |
| 152 | OS | Low vs. High (optimum cutoff) | Significant | Univariate |
Signaling Pathways and Experimental Workflow
PAI-1 Pro-Tumorigenic Signaling
This compound Tumor-Suppressive Clearance
Experimental Workflow
Experimental Protocols
PAI-1 and this compound Protein Quantification by ELISA
Materials:
-
Breast tumor tissue cytosol
-
Microplate reader
-
Wash bottles or automated plate washer
-
Pipettes and tips
Procedure:
-
Tissue Preparation: Frozen breast tumor tissue is pulverized and homogenized in an appropriate lysis buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction (supernatant).
-
ELISA Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve: Add diluted standards to the pre-coated microplate to generate a standard curve.
-
Washing: Wash the plate to remove unbound substances.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark for color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
PAI-1 and this compound mRNA Expression by RT-qPCR
Materials:
-
Breast tumor tissue
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR instrument (e.g., LightCycler)
-
qPCR master mix
-
Nuclease-free water
Procedure:
-
RNA Extraction:
-
Homogenize the breast tumor tissue in a lysis buffer provided with the RNA extraction kit.
-
Follow the kit's protocol for RNA purification, which typically involves steps of binding, washing, and elution of the RNA.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit. This involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (oligo(dT) or random primers).
-
Incubate the reaction mixture according to the kit's protocol.
-
-
Quantitative PCR (qPCR):
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
References
- 1. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VLDLR disturbs quiescence of breast cancer stem cells in a ligand-independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen activator inhibitor type 2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic value of urokinase-type plasminogen activator (uPA) and plasminogen activator inhibitors PAI-1 and this compound in breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic and predictive value of the urokinase-type plasminogen activator (uPA) and its inhibitors PAI-1 and this compound in operable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inhibitory Activity of Plasminogen Activator Inhibitor-2 (PAI-2) and Other Serpins
For Immediate Publication
Introduction to PAI-2 and Serpins
Quantitative Comparison of Inhibitory Activity
| Serpin | Target Protease | Second-Order Rate Constant (M⁻¹s⁻¹) |
| This compound | uPA (urokinase-type Plasminogen Activator) | 2.4 x 10⁵ |
| tPA (tissue-type Plasminogen Activator) | 1.8 x 10⁴ | |
| Thrombin | Data not readily available | |
| Plasmin | Data not readily available | |
| PAI-1 | uPA | 9.0 x 10⁶ |
| tPA | 2.2 x 10⁷ | |
| Antithrombin | Thrombin | 1.0 x 10⁴ |
| uPA | Data not readily available | |
| tPA | Data not readily available | |
| Plasmin | Data not readily available | |
| α1-Antitrypsin | Thrombin | 16 |
| uPA | Data not readily available | |
| tPA | Data not readily available | |
| Plasmin | Inhibits plasmin[4] (Specific rate constant not found) | |
| Heparin Cofactor II | Thrombin | 2.7 x 10³ |
| α2-Macroglobulin | Thrombin | 3.9 x 10³ |
Experimental Protocols
The determination of serpin inhibitory activity is crucial for understanding their function. Two common methods employed are chromogenic and fluorogenic assays.
Chromogenic Assay for Serpin Activity
This method relies on the ability of an active protease to cleave a synthetic substrate, releasing a colored molecule (chromophore) that can be measured spectrophotometrically. The presence of an active serpin will inhibit the protease, leading to a decrease in color development.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the target protease (e.g., uPA, tPA, thrombin) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of the corresponding chromogenic substrate (e.g., S-2444 for uPA) in sterile water or as recommended by the manufacturer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of the protease to each well.
-
Add varying concentrations of the serpin to the wells and incubate for a predetermined time at a specific temperature (e.g., 37°C) to allow for inhibition to occur.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the rate of cleavage in the presence of the serpin to the rate in the absence of the inhibitor.
-
The second-order rate constant can be calculated from the pseudo-first-order rate constants obtained at different serpin concentrations.
-
Fluorogenic Assay for Serpin Activity
Similar to the chromogenic assay, this method uses a synthetic substrate that, when cleaved by the protease, releases a fluorescent molecule (fluorophore). The increase in fluorescence is proportional to the protease activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare stock solutions of the protease and serpin in a suitable assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., a peptide-AMC conjugate for uPA) in DMSO or as recommended by the manufacturer.
-
-
Assay Procedure:
-
In a black 96-well microplate (to minimize background fluorescence), add the protease to each well.
-
Add varying concentrations of the serpin and incubate to allow for inhibition.
-
Start the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the increase in fluorescence over time.
-
The inhibitory activity of the serpin is calculated based on the reduction in the reaction rate.
-
Kinetic parameters are determined as described for the chromogenic assay.
-
Signaling Pathway and Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing serpin inhibitory activity.
Workflow for determining serpin inhibitory kinetics.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α1 -antitrypsin Pittsburgh and plasmin-mediated proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serine protease inhibitors (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PAI-2 as a Biomarker for Inflammatory Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
PAI-2: A Key Modulator in Inflammation
Comparative Analysis of this compound and Other Inflammatory Biomarkers
Rheumatoid Arthritis (RA)
| Biomarker | Sample Type | RA Patients | OA Patients | Control Group | Key Findings & Correlation with Disease Activity |
| This compound | Synovial Fluid | Increased | Not significantly increased compared to controls[1] | Normal plasma levels are low | Concentrations correlate significantly with synovial fluid leukocyte count and cytidine (B196190) deaminase (CD) activity, indicating a link to local inflammation.[1] In synovial tissue, this compound staining was positive in 8 out of 24 RA cases, mainly in the synovial lining area, but absent in all OA cases.[2] |
| CRP | Serum | Elevated | May be slightly elevated | < 10 mg/L | Correlates well with disease activity in RA and is a widely used marker for monitoring inflammation.[3][4] |
| TNF-α | Synovial Fluid | Elevated | Lower levels than RA | Low | A key pro-inflammatory cytokine in RA pathogenesis and a major therapeutic target. |
| IL-6 | Synovial Fluid | Elevated | Lower levels than RA | Low | Plays a central role in the inflammatory cascade of RA and correlates with disease activity. |
Psoriatic Arthritis (PsA)
Psoriatic arthritis is an inflammatory arthritis that affects some people with psoriasis. The inflammatory profile in PsA shares some similarities with RA, but with distinct features.
| Biomarker | Sample Type | PsA Patients | Key Findings & Correlation with Disease Activity |
| This compound | Synovial Fluid | Information on specific this compound levels in PsA synovial fluid is limited in the reviewed literature. | Further research is needed to establish the role and levels of this compound in PsA. |
| CRP | Serum | Often elevated | A commonly used marker to assess systemic inflammation in PsA, but may not be elevated in all patients. |
| TNF-α | Synovial Fluid | Elevated | Higher levels are observed in the synovial fluid of PsA patients and are a key target for biologic therapies.[5] |
| IL-6 | Synovial Fluid | Elevated | Concentrations are similar in the synovial fluid of RA and PsA patients.[5] |
| IL-17 | Synovial Fluid | Elevated | Higher levels are observed in the synovial fluid of PsA patients compared to RA patients, highlighting a distinct inflammatory pathway.[5] |
Inflammatory Bowel Disease (IBD)
| Biomarker | Sample Type | IBD Patients (Crohn's Disease & Ulcerative Colitis) | Key Findings & Correlation with Disease Activity |
| This compound | Colonic Mucosa | Increased expression of related molecules like group II phospholipase A2 has been observed in the colonic mucosa of patients with Crohn's disease and ulcerative colitis.[6] Specific data on this compound expression is an area for further investigation. | The role of this compound in IBD pathogenesis is not yet fully elucidated. |
| PAI-1 | Colonic Mucosa | Increased mRNA and protein levels are seen as the disease progresses from quiescent colitis to dysplasia and carcinoma in ulcerative colitis patients.[7] | |
| CRP | Serum | Elevated, particularly in Crohn's disease | A widely used marker for assessing disease activity and response to treatment. |
| TNF-α | Mucosal Biopsy | Elevated | A key cytokine in IBD pathogenesis and a primary target for biologic therapies. |
| IL-6 | Mucosal Biopsy | Elevated | Plays a significant role in the inflammatory cascade of IBD. |
Experimental Protocols
This compound ELISA Protocol
This protocol is a general guideline based on commercially available ELISA kits. It is essential to refer to the specific manufacturer's instructions for the chosen kit.
1. Sample Preparation:
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Collect the serum and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -20°C or -80°C.
-
Synovial Fluid: Centrifuge at 1,000 x g for 15 minutes to remove cells and debris. Store the supernatant at -20°C or -80°C.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
2. Assay Procedure (Sandwich ELISA):
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the kit manual.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).
-
Washing: Wash the wells multiple times (e.g., 3 times) with the provided wash buffer to remove unbound substances.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate as directed (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at 37°C for a specified time (e.g., 15-30 minutes) until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for biomarker validation.
Conclusion
References
- 1. Plasminogen activators and plasminogen activator inhibitors in synovial fluid. Difference between inflammatory joint disorders and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Detection and significance of plasminogen activator inhibitor in synovial tissue, synovial fluid and plasma from patients with rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of clinical parameters of disease activity in rheumatoid arthritis with serum concentration of C-reactive protein and erythrocyte sedimentation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synovial effusion and synovial fluid biomarkers in psoriatic arthritis to assess intraarticular tumor necrosis factor-α blockade in the knee joint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased group II phospholipase A2 in colonic mucosa of patients with Crohn's disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
PAI-2 Knockout vs. Wild-Type Mice: A Comparative Guide in Tumor Modeling
This document summarizes key experimental findings, presents quantitative data in easily digestible formats, and provides detailed methodologies for the cited experiments. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.
Enhanced Tumor Growth and Metastasis in PAI-2 Knockout Mice
Quantitative Data Summary
| Genotype | Mean Tumor Volume (mm³) at Day 34 | Statistical Significance (p-value) | Lung Metastases |
| Wild-Type (WT) | 16 ± 9 | < 0.003 | 0/5 mice |
| This compound KO (SerpinB2-/-) | 292 ± 58 | < 0.003 | 2/7 mice |
| Genotype | Mean Tumor Volume (mm³) at Day 31 (Footpad) | Statistical Significance (p-value) | Mean Tumor Volume (mm³) at Day 22 (Intradermal) | Statistical Significance (p-value) |
| Wild-Type (WT) | 72 | < 0.03 | 348 | < 0.01 |
| This compound KO (SerpinB2-/-) | 718 | < 0.03 | 1735 | < 0.01 |
| Genotype | Age (months) | Incidence of Spontaneous Malignant Tumors |
| Wild-Type (B6129 background) | >18 | ~3% (2/63 mice) |
| This compound KO (SerpinB2-/-) | 18-22 | 44% (4/9 mice) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Syngeneic Tumor Model Protocol
1. Cell Culture:
-
B16 melanoma or Lewis Lung Carcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Prior to injection, cells are harvested during their logarithmic growth phase using trypsin, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at the desired concentration.
2. Animal Handling and Tumor Cell Inoculation:
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
The injection site (e.g., hind footpad or dorsal flank) is shaved and sterilized.
-
A specific number of tumor cells (e.g., 1 x 10^5 cells) in a small volume of PBS (e.g., 50 µL) is injected subcutaneously.
3. Tumor Growth Monitoring and Analysis:
-
Tumor growth is monitored by measuring the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
At the end of the experiment (e.g., day 34), mice are euthanized, and primary tumors are excised and weighed.
-
Lungs and other organs are harvested to assess metastasis. The number of metastatic nodules on the lung surface is counted.
-
Recipient mice are reconstituted with donor bone marrow cells via intravenous injection.
-
After a recovery period to allow for hematopoietic reconstitution, the mice are challenged with tumor cells as described above.
Visualizing the this compound Signaling Pathway and Experimental Workflow
References
Navigating the Specificity of Pai-2 Antibodies: A Guide to Minimizing Cross-Reactivity
Potential for Cross-Reactivity: A Look at the Serpin Superfamily
Commercial Antibody Landscape: What the Data Sheets Reveal
| Antibody/Vendor | Host | Clonality | Validated Applications | Immunogen | Reported Cross-Reactivity Data |
| Thermo Fisher Scientific (PA5-27857) | Rabbit | Polyclonal | WB, IHC(P), ICC/IF, IP | Recombinant human PAI-2 (center region) | Predicted reactivity with Mouse (80%), Rabbit (86%), Sheep (81%), Bovine (82%) based on sequence homology. No experimental data on cross-reactivity with other human serpins provided.[2] |
| Abcam (ab137588) | Rabbit | Polyclonal | WB, IHC-P | Recombinant Fragment Protein within Human SERPINB2 aa 50 to C-terminus | Reacts with Mouse and Human. No specific data on cross-reactivity with other serpins. |
| Affinity Biosciences (AF5174) | Rabbit | Polyclonal | WB, IHC, IF/ICC | --- | Reacts with Human, Mouse, Rat. Predicted to react with Horse, Rabbit, Dog. No experimental data on cross-reactivity with other human serpins provided.[7] |
| Cloud-Clone Corp. (MAA531Ra22) | Mouse | Monoclonal | WB, IHC, ICC, IP | Recombinant Rat this compound (Pro154~Leu408) | Cross-reactivity: N/A (Not Available)[6] |
This table is for illustrative purposes and is not an exhaustive list. Researchers should always consult the latest manufacturer's datasheet for the most up-to-date information.
The Gold Standard: Experimental Validation of Antibody Specificity
Experimental Protocols
1. Western Blot (WB) for Specificity and Cross-Reactivity Assessment
-
Methodology:
-
Sample Preparation: Prepare lysates from:
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Immunohistochemistry (IHC) for In Situ Specificity
-
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from:
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Detection: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody binding.
-
Controls: Include a negative control where the primary antibody is omitted and an isotype control to assess non-specific binding of the antibody.
-
-
Expected Results: Specific staining should be observed in the expected cellular compartments of the positive control tissue (e.g., cytoplasm of trophoblastic cells in the placenta) and no staining in the negative control tissues.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Analysis
-
Methodology:
-
Blocking: Block the wells with a suitable blocking buffer.
-
Detection: Use a labeled secondary antibody and a suitable substrate to measure the signal.
Visualizing the Workflow and Key Relationships
To aid in understanding the validation process and the molecular context, the following diagrams are provided.
Conclusion and Recommendations
Recommendations for Researchers:
-
Prioritize Monoclonal Antibodies: When possible, choose monoclonal antibodies as they are generally more specific due to their recognition of a single epitope.
-
Thoroughly Review Datasheets: Look for antibodies with comprehensive validation data, including tests against relevant negative controls and, ideally, other serpin family members.
-
Perform In-House Validation: Conduct Western blot, IHC, and/or ELISA experiments as described above to confirm specificity and assess cross-reactivity in your specific application and sample types.
-
Publish Validation Data: To contribute to the scientific community's knowledge, researchers are encouraged to publish their antibody validation results, including any findings on cross-reactivity.
References
- 1. This compound/SerpinB2 Polyclonal Antibody (BS-1864R) [thermofisher.com]
- 2. SERPINB2 Polyclonal Antibody (PA5-27857) [thermofisher.com]
- 3. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. biocompare.com [biocompare.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. PAI 2 Antibody | Affinity Biosciences [affbiotech.com]
- 8. Anti-SerpinB2/PAI-2 antibody (ab47742) | Abcam [abcam.com]
- 9. Anti-SERPINB2 Human Protein Atlas Antibody [atlasantibodies.com]
- 10. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Glycosylated and Non-Glycosylated PAI-2
For Researchers, Scientists, and Drug Development Professionals
Key Functional Distinctions
| Feature | Non-Glycosylated PAI-2 | Glycosylated this compound |
| Molecular Weight | ~47 kDa[1] | ~60 kDa[1] |
| Subcellular Localization | Predominantly intracellular (cytoplasm)[1][2] | Primarily extracellular[1] |
| Secretion | Not secreted | Secreted via a non-classical pathway[1] |
| Primary Function | Intracellular regulation, including proteasome inhibition[1] | Extracellular inhibition of plasminogen activators |
Comparative Inhibitory Activity
| Target Protease | Non-Glycosylated this compound (M-1s-1) | Glycosylated this compound (M-1s-1) |
| Urokinase-type Plasminogen Activator (uPA) | 2.4 x 106 | 2.7 x 106 |
| Two-chain tissue-type Plasminogen Activator (tPA) | 2.5 x 105 | 2.7 x 105 |
| Single-chain tissue-type Plasminogen Activator (tPA) | 1.2 x 104 | 0.8 x 104 |
Intracellular Functions of Non-Glycosylated this compound
References
- 1. Association of Plasminogen Activator Inhibitor Type 2 (this compound) with Proteasome within Endothelial Cells Activated with Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasminogen-activator inhibitor type 2 (this compound) is a spontaneously polymerising SERPIN. Biochemical characterisation of the recombinant intracellular and extracellular forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating PAI-2 Protein Levels with mRNA Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: mRNA vs. Protein Expression
The correlation between mRNA and protein levels can be influenced by post-transcriptional, translational, and post-translational regulation. While a positive correlation is often observed, the kinetics and magnitude of mRNA and protein induction can differ significantly.
| Time After LPS (100 ng/ml) Stimulation | Relative SerpinB2 mRNA Level (Fold Change vs. 0 hr) | Relative SerpinB2 Protein Level (Visualized by Immunoblot) |
| 0 hr | 1 | Baseline |
| 0.5 hr | ~15 | Not Detectable |
| 4 hr | ~150 | Not Detectable |
| 8 hr | ~250 | Detectable |
| 24 hr | ~400 | Strong Signal |
Data adapted from a study on murine RAW264.7 macrophages. mRNA levels were determined by qPCR and protein levels by immunoblotting.[4]
This data highlights that while SerpinB2 mRNA is rapidly and robustly induced within 30 minutes of LPS stimulation, a detectable increase in SerpinB2 protein is not observed until 8 hours post-stimulation.[4] This delay is indicative of the time required for translation and post-translational processing.
Experimental Protocols
Accurate quantification of mRNA and protein is essential for correlating their expression levels. Below are detailed methodologies for the key experiments used to generate the data presented.
Quantification of PAI-2 mRNA by Real-Time Quantitative PCR (qRT-PCR)
-
RNA Extraction:
-
Harvest cells and lyse them using a TRIzol-based reagent or a commercial RNA extraction kit (e.g., RNeasy Kit).
-
Homogenize the lysate and separate the aqueous and organic phases using chloroform.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 50 minutes at 42°C).
-
Inactivate the enzyme by heating (e.g., 15 minutes at 70°C).
-
-
Real-Time qPCR:
-
Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for SERPINB2, and DNA polymerase.
-
Add the diluted cDNA template to the master mix.
-
Perform the qPCR reaction in a thermal cycler using a standard program: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.
-
Relative quantification of SERPINB2 mRNA is calculated using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.[5][6]
-
Quantification of this compound Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Preparation:
-
Sample and Standard Incubation:
-
Add 100 µL of standards and samples to the appropriate wells.
-
Cover the plate and incubate for a specified time (e.g., 60-80 minutes) at 37°C.[1]
-
Detection Antibody Incubation:
-
Wash the plate multiple times with a wash buffer.
-
Incubate the plate (e.g., 60 minutes) at 37°C.
-
-
Enzyme Conjugate and Substrate Reaction:
-
Wash the plate again to remove unbound detection antibody.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate (e.g., 30-50 minutes) at 37°C.[1][7]
-
After another wash step, add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at 37°C for 15-20 minutes, allowing a blue color to develop.[7]
-
-
Measurement:
-
Stop the reaction by adding 50 µL of a stop solution, which will turn the color to yellow.
-
Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Signaling Pathways and Visualization
LPS-Induced this compound Expression via TLR4 Signaling
PMA-Induced this compound Expression via PKC and AP-1
References
- 1. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS/TLR4 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
A Comparative Guide to the In Vitro and In Vivo Functions of Plasminogen Activator Inhibitor-2 (Pai-2/SERPINB2)
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Summary of Pai-2 Functions
| Function | In Vitro Evidence | In Vivo Evidence |
| Inhibition of Plasminogen Activators | - Potent inhibitor of urokinase-type plasminogen activator (uPA) and to a lesser extent, tissue-type plasminogen activator (tPA).[2] - Second-order rate constants for inhibition of uPA are in the range of 2.4-2.7 x 10(6) M-1s-1.[3] - Forms a stable, covalent complex with uPA.[4] | - this compound deficient mice show accelerated thrombus resolution, suggesting a role in inhibiting fibrinolysis.[5] - this compound deficiency did not significantly alter brain damage in a stroke model, unlike PAI-1 deficiency.[6] - Covalent this compound·uPA complexes have not been definitively demonstrated in vivo.[7] |
| Regulation of Fibrinolysis | - Inhibits uPA-mediated fibrin (B1330869) clot lysis.[8] - Can be cross-linked to fibrin by transglutaminases, localizing its inhibitory activity.[8] | - this compound deficient mice exhibit enhanced venous thrombus resolution.[5] - Paradoxically, this compound deficient mice also show reduced bleeding times, suggesting a complex role in hemostasis.[9] |
| Role in Cancer | - Reduces tumor cell invasion and metastasis in various cancer cell lines.[4] - Overexpression in hepatocellular carcinoma cells inhibits their invasive potential.[10] - Does not directly induce mitogenic signaling in breast cancer cells.[4] | - High tumor levels of this compound are generally associated with a better prognosis in several cancers, in contrast to PAI-1. - this compound deficient mice show accelerated tumor growth.[11][12] - Host-derived this compound from non-hematopoietic cells is a key regulator of tumor growth.[12] |
| Modulation of Apoptosis | - Intracellular this compound has been shown to protect cells from TNF-α-induced apoptosis.[12] | - The precise role of this compound in regulating apoptosis in vivo is still under investigation, with some conflicting results. |
| Immune Response | - Highly expressed in activated macrophages and other immune cells.[13] - Can modulate cytokine production and immune cell function. | - this compound deficient mice show increased Th1 responses, suggesting a role in shaping the adaptive immune response.[13] |
| Intracellular Functions | - Interacts with the proteasome and can inhibit its activity.[7] - May function as a chaperone-like protein in response to cellular stress.[14] | - The physiological relevance of its intracellular interactions is an active area of research.[15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound Activity Assay
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add a fixed amount of uPA to each well.
-
Add the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
Materials:
-
Boyden chambers (transwell inserts with a porous membrane, typically 8 µm pores)
-
Matrigel (or other basement membrane extract)
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Cell culture medium (serum-free and serum-containing)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify. This mimics the extracellular matrix.
-
Seed the cells into the upper chamber of the Boyden chamber.
-
In the lower chamber, add medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubate the chambers for a sufficient time (e.g., 24-48 hours) to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
In Vivo Tumor Metastasis Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line capable of metastasis (e.g., B16 melanoma or Lewis lung carcinoma), potentially engineered to express a reporter gene like luciferase for imaging.
-
Surgical instruments for tumor cell injection and, if applicable, primary tumor resection.
-
In vivo imaging system (for luciferase-expressing cells).
-
Histology equipment.
Procedure:
-
Tumor Cell Implantation: Inject the cancer cells into the mice. The route of injection depends on the desired metastatic model (e.g., tail vein injection for lung metastasis, orthotopic injection for spontaneous metastasis from a primary tumor).
-
Monitoring Tumor Growth and Metastasis:
-
For spontaneous metastasis models, monitor the growth of the primary tumor using calipers.
-
For models with luciferase-expressing cells, monitor the spread of cancer cells to distant organs using an in vivo imaging system at regular intervals.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice.
-
Excise the primary tumor (if present) and organs of interest (e.g., lungs, liver).
-
Quantify the metastatic burden by:
-
Counting the number of visible metastatic nodules on the organ surface.
-
Performing histological analysis on tissue sections to identify micrometastases.
-
Measuring the luciferase activity in organ lysates.
-
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A structural basis for differential cell signalling by PAI-1 and this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinetics of the inhibition of plasminogen activators by the plasminogen-activator inhibitor. Evidence for 'second-site' interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcb.berkeley.edu [mcb.berkeley.edu]
- 15. corning.com [corning.com]
- 16. Protocol for iterative in vivo selection of highly metastatic ovarian cancer cell populations and metastasis modeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthologs of Human Plasminogen Activator Inhibitor-2 (PAI-2) in Model Organisms
For Researchers, Scientists, and Drug Development Professionals
Ortholog Identification
| Species | Gene Symbol | Protein Name | Chromosomal Location |
| Human (Homo sapiens) | SERPINB2 | Plasminogen Activator Inhibitor-2 | 18q21.33 |
| Mouse (Mus musculus) | Serpinb2 | Serpin Family B Member 2 | 1 E2.1 |
| Rat (Rattus norvegicus) | Serpinb2 | Serpin Family B Member 2 | 1q55 |
| Zebrafish (Danio rerio) | serpinb2 | Serpin Family B Member 2 | 17 |
Functional Comparison: Inhibitory Kinetics
| Species | Target Protease | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Human | uPA | ~5.3 x 10⁵ | [1] |
| Human | tPA (single-chain) | ~4.6 x 10³ | [2] |
| Human | tPA (two-chain) | ~1.2 x 10⁵ | [2] |
| Bovine | tPA | 50% inhibition with a 4.5-fold molar excess of PAI-2 | [3] |
Comparative Expression Profiles
| Tissue/Cell Type | Human (SERPINB2) | Mouse (Serpinb2) | Rat (Serpinb2) | Zebrafish (serpinb2) |
| Immune Cells (Macrophages/Monocytes) | High, induced by inflammatory stimuli | High, induced by inflammatory stimuli | Expressed | Information not available |
| Keratinocytes | High | Expressed | Information not available | Information not available |
| Placenta | High | Not detected or very low | Information not available | Information not available |
| Endothelial Cells | Induced by cytokines | Expressed | Information not available | Information not available |
| Adipose Tissue | Expressed | Expressed | Expressed | Information not available |
| Hair Follicle & Nail | Expressed | Expressed in differentiating cells | Information not available | Information not available |
| Embryonic Development | Information not available | Information not available | Information not available | Maternally expressed, later localized to specific regions |
Signaling Pathways
Regulation of this compound Expression
This compound in uPA/uPAR Signaling and Cell Migration
This compound in Anti-Apoptotic Signaling
Experimental Protocols
Protease Inhibition Assay
Principle: The assay measures the residual activity of the protease after incubation with the inhibitor, using a chromogenic or fluorogenic substrate.
Materials:
-
Purified uPA or tPA
-
Chromogenic or fluorogenic substrate for uPA or tPA (e.g., S-2444 for uPA)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add a fixed concentration of uPA or tPA to each well.
-
Add the chromogenic or fluorogenic substrate to each well to start the reaction.
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Plot the protease activity against the inhibitor concentration to determine the IC50 value.
-
Second-order rate constants can be determined using progress curve analysis with specialized software.
Cell Migration Assay (Transwell Assay)
Principle: Cells are seeded in the upper chamber of a Transwell insert, and their migration through a porous membrane towards a chemoattractant in the lower chamber is quantified.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell line of interest (e.g., cancer cells expressing uPAR)
-
Chemoattractant (e.g., serum or a specific growth factor)
-
Cell culture medium
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Culture cells to sub-confluency.
-
Place Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Gene Expression Analysis (Quantitative PCR - qPCR)
Principle: This technique uses reverse transcription to create cDNA from mRNA, followed by PCR amplification with gene-specific primers and a fluorescent dye that intercalates with double-stranded DNA, allowing for real-time quantification of the PCR product.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
Procedure:
-
Isolate total RNA from cells or tissues of interest.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the reference gene.
Protein Expression Analysis (Western Blot)
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a protein assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protein Localization (Immunohistochemistry - IHC)
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Antigen retrieval solution (for paraffin (B1166041) sections)
-
Blocking solution
-
Biotinylated secondary antibody and streptavidin-HRP complex (for chromogenic detection) or fluorescently labeled secondary antibody
-
DAB substrate (for chromogenic detection)
-
Hematoxylin counterstain (for chromogenic detection)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Wash and incubate with the secondary antibody.
-
For chromogenic detection, incubate with the streptavidin-HRP complex followed by the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Visualize the staining under a microscope.
References
- 1. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of tissue-type and urokinase-type plasminogen activator by plasminogen-activator inhibitor type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Plasminogen activator inhibitor type 2 inhibits tumor necrosis factor alpha-induced apoptosis. Evidence for an alternate biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/SerpinB2 Polyclonal Antibody (BS-1864R) [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of PAI-2: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
General Disposal Principles for Biological Reagents
PAI-2 Disposal Protocol
Step 1: Inactivation/Decontamination
The primary step in disposing of biological reagents is to render them inactive and non-hazardous. The two most common methods for this are chemical disinfection and steam sterilization (autoclaving).
Step 2: Waste Segregation and Packaging
Proper segregation and packaging are crucial for safe disposal.
Step 3: Final Disposal
After inactivation, the waste must be disposed of according to institutional and regulatory guidelines.
-
Treated Biohazardous Waste: Once autoclaved or chemically disinfected, the waste is often considered non-hazardous and can be disposed of in the regular trash, though some institutions may require it to be placed in a designated regulated medical waste stream.[6][7]
-
Untreated Biohazardous Waste: If on-site inactivation is not feasible, the contained and labeled biohazardous waste must be collected by a licensed biological waste vendor for proper treatment and disposal.[4][8]
Key Disposal Considerations for this compound
| Consideration | General Procedure | Regulatory Bodies |
| Waste Identification | Consult SDS. Determine if waste is biohazardous based on its use. | OSHA, EPA |
| Segregation | Separate from general, chemical, and radioactive waste.[1] | Institutional Biosafety Committee (IBC) |
| Containment (Non-Sharps) | Use leak-proof biohazard bags within a secondary container. | DOT |
| Containment (Sharps) | Use puncture-resistant sharps containers.[7][8] | OSHA, DOT |
| Inactivation (Liquid) | Chemical disinfection (e.g., 10% bleach) or autoclaving.[5][6] | EPA, CDC |
| Inactivation (Solid) | Autoclaving is the preferred method.[9] | EPA, CDC |
| Final Disposal | Follow institutional guidelines for treated or untreated waste.[1][6] | EPA, State and Local Regulations |
This compound Disposal Workflow
References
- 1. needle.tube [needle.tube]
- 2. benchchem.com [benchchem.com]
- 3. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 4. universityofgalway.ie [universityofgalway.ie]
- 5. youtube.com [youtube.com]
- 6. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 9. research.hawaii.edu [research.hawaii.edu]
Essential Safety and Handling Protocols for Plasminogen Activator Inhibitor-2 (PAI-2)
For Immediate Use by Research, Scientific, and Drug Development Professionals
Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or equivalent disposable gloves. | Provides a barrier against skin contact with PAI-2 solutions and buffers. For incidental splashes, nitrile gloves offer good short-term protection.[1] Gloves should be inspected before use and removed immediately if contaminated.[2] |
| Eye Protection | Safety glasses with side shields or indirectly-vented safety goggles. | Protects eyes from splashes of this compound solutions and chemical reagents.[3][4] |
| Body Protection | A long-sleeved laboratory coat. | Prevents contamination of personal clothing and skin.[5] |
| Face Protection | Face shield (in addition to safety glasses or goggles). | Recommended when there is a significant risk of splashes or sprays, such as when handling larger volumes or during procedures that may generate aerosols.[4][6] |
Operational and Disposal Plans
Handling Procedures:
-
As with all biological substances, avoid ingestion and direct contact with skin and eyes.[2]
-
Use in a well-ventilated area to prevent the inhalation of any aerosols that may be generated.
Spill Management:
-
Wear appropriate PPE, including gloves and eye protection.
-
Absorb the spill with an inert material.
-
Clean the affected area thoroughly with a 10% bleach solution.
-
Place all cleanup materials in a sealed container for proper disposal as biohazardous waste.
Disposal Plan:
-
Solid Waste: All contaminated solid waste, such as gloves, pipette tips, and tubes, should be placed in a designated, leak-proof biohazard bag and autoclaved before disposal.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.
Experimental Protocols
-
Reconstitution: Centrifuge the vial prior to opening to ensure all lyophilized material is at the bottom. Reconstitute the protein in sterile water or a recommended buffer (e.g., 20mM Tris, 150mM NaCl, pH 8.0) to a concentration of 0.1-1.0 mg/mL.[1][2][7] Do not vortex the solution.[1][2][7]
-
Short-term Storage: The reconstituted solution can be stored at 2-8°C for up to one week.[1][2]
-
Add 5 µM of the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC in 100 µL of assay buffer.
-
Monitor the fluorescence signal over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (a 4-20% gradient gel is suitable for a wide range of protein sizes) and run at a constant voltage until the dye front reaches the bottom of the gel.[8][9]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8][10]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Wash the wells and add 100 µL of streptavidin-HRP conjugate and incubate.
-
Stop the reaction by adding 50 µL of stop solution, which will turn the color to yellow.
Workflow for Safe Handling of this compound
References
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Eye Safety - Eye Protection for Infection Control | NIOSH | CDC [archive.cdc.gov]
- 4. Eye Face Protection | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. The Importance of Lab Coats in Chemical and Biological Safety [heedfit.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Association of Plasminogen Activator Inhibitor Type 2 (this compound) with Proteasome within Endothelial Cells Activated with Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Activity Intelligence (PAI) - CERG - NTNU [ntnu.edu]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Eye Protection for Infection Control | Personal Protective Equipment | CDC [cdc.gov]
- 11. Effect of personal activity intelligence (PAI) monitoring in the maintenance phase of cardiac rehabilitation: a mixed methods evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
